Bis(2-bromoethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2-bromoethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQQPDTOWRBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43204-63-3 | |
| Record name | Bis(2-bromoethyl)ammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-bromoethyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility & Stability Profile of Bis(2-bromoethyl)amine HBr
The following technical guide details the solubility, stability, and handling of Bis(2-bromoethyl)amine Hydrobromide (CAS 43204-63-3).
HExecutive Summary & Critical Disambiguation
Warning: This compound is frequently confused with 2-Bromoethylamine Hydrobromide (CAS 2576-47-8) , a primary amine. This guide specifically addresses the secondary amine ("Bis" analog), a nitrogen mustard precursor.
This compound HBr acts as a "chemical chameleon." While it exhibits high solubility in aqueous media, its utility in water is severely limited by its intrinsic instability. At physiological or neutral pH, the compound undergoes rapid intramolecular cyclization to form the highly electrophilic aziridinium ion .
Key Takeaway: For stable stock solutions, use anhydrous polar aprotic solvents (DMSO, DMF). Use aqueous buffers only immediately prior to application, or maintain a strictly acidic pH (< 3.0) to prevent degradation.
Physicochemical Basis of Solubility
The solubility profile of this compound HBr is governed by the competition between its ionic salt lattice and the lipophilic bromo-alkyl chains.
| Property | Value / Characteristic | Impact on Solubility |
| Salt Form | Hydrobromide (HBr) | Imparts high lattice energy; requires high-dielectric solvents (Water, DMSO) to dissociate. |
| Lipophilicity | Two 2-bromoethyl chains | Increases solubility in intermediate polar solvents (Ethanol, DCM) compared to inorganic salts. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Estimated) | Determines the pH threshold for deprotonation and subsequent cyclization. |
| Hygroscopicity | Moderate to High | The solid readily absorbs atmospheric moisture, accelerating degradation. |
Solubility Profile Analysis
A. Aqueous Solubility: The Stability Trap
-
Solubility: High (> 50 mg/mL) .
-
Mechanism: The HBr salt dissociates readily in water.
-
Critical Caveat: While soluble, the compound is unstable in water above pH 5.0. The free amine acts as an internal nucleophile, displacing the bromide to form the aziridinium cation (see Diagram 1).
-
Half-life (t
): At pH 7.4 (37°C), t is estimated in minutes to hours. -
Stabilization: Maintain pH < 3.0 using 0.1 M HBr or HCl to protonate the nitrogen, blocking the nucleophilic attack.
-
B. Organic Solvent Solubility[1]
-
Polar Aprotic (DMSO, DMF, DMAc):
-
Solubility: High (> 100 mg/mL) .
-
Application: Ideal for preparing stable stock solutions. The lack of available protons prevents hydrolysis, and the solvent shell stabilizes the salt form.
-
-
Polar Protic (Methanol, Ethanol):
-
Solubility: Moderate to High .
-
Application: Useful for transfers or reactions requiring milder conditions. Heating in alcohols can lead to solvolysis (formation of ethoxy/methoxy analogs).
-
-
Non-Polar (Diethyl Ether, Hexane, Toluene):
-
Solubility: Insoluble (< 0.1 mg/mL) .
-
Application: These are the "anti-solvents" of choice for purification. Adding ether to a concentrated ethanolic solution of the compound will precipitate the pure HBr salt.
-
Summary Table
| Solvent Class | Representative Solvent | Solubility Rating | Primary Application | Stability Risk |
| Aqueous | Water, PBS | High | Biological Assays | Critical (Cyclization) |
| Polar Aprotic | DMSO, DMF | High | Stock Solutions | Low (Recommended) |
| Alcoholic | Methanol, Ethanol | Moderate | Synthesis / Transfer | Moderate (Solvolysis) |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | Precipitation / Wash | Stable |
| Chlorinated | Dichloromethane (DCM) | Low/Moderate | Extraction (Free Base) | Low |
Stability & Reactivity Considerations (The "Gotcha")
The solubility of this compound cannot be decoupled from its reactivity. The dissolution process initiates a "ticking clock" based on the pH of the environment.
Mechanism of Degradation
-
Dissociation: Salt dissolves; R
NH and Br exist in equilibrium. -
Deprotonation: If pH > pKa - 2, a fraction of the amine becomes unprotonated (R
NH). -
Cyclization: The nitrogen lone pair attacks the
-carbon, displacing bromide. -
Aziridinium Formation: The resulting quaternary aziridinium ion is a potent alkylator, reacting with water (hydrolysis) or biological nucleophiles (DNA/Proteins).
Figure 1: The degradation pathway of this compound in solution. Note that low pH inhibits the first step, preserving the compound.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution for long-term storage (-20°C).
-
Weighing: Weigh the HBr salt rapidly in a low-humidity environment. The compound is hygroscopic.
-
Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).
-
Dissolution: Vortex until fully dissolved. The solution should be clear and colorless. Yellowing indicates free bromine or degradation.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
-
Validation: Check for precipitation upon thawing. If precipitate forms, warm gently to 37°C.
-
Protocol B: Purification via Precipitation (Recrystallization)
Objective: Remove hydrolyzed impurities or free bromine from aged samples.
-
Dissolution: Dissolve crude solid in a minimum volume of warm Methanol or Ethanol (approx. 50-60°C).
-
Filtration: If insoluble particulates remain, filter rapidly through a 0.45 µm PTFE filter.
-
Precipitation: While stirring, slowly add 5-10 volumes of cold Diethyl Ether or Hexane .
-
Crystallization: The HBr salt will precipitate as a white crystalline solid.
-
Collection: Filter under vacuum (Buchner funnel), wash with cold ether, and dry under high vacuum over P
O .
Figure 2: Recommended purification workflow to restore salt integrity.
Applications in Drug Development
Understanding the solubility of this compound is critical for:
-
PROTAC Linker Synthesis : Used to generate alkylating linkers. The reaction is typically run in DMF with a non-nucleophilic base (DIPEA) to generate the reactive free base in situ.
-
Nitrogen Mustard Analogs : Synthesis of therapeutic alkylating agents (e.g., Bendamustine derivatives).
-
Heterocycle Synthesis : Reaction with primary amines to form piperazines.
References
-
National Toxicology Program (NTP) . Chemical Repository Database: 2-Bromoethylamine hydrobromide & Analogs. National Institutes of Health.[1][2] [Link]
-
Cortese, F. (1937). "β-Bromoethylamine Hydrobromide".[3][4][5] Organic Syntheses, Coll.[4][5] Vol. 2, p. 91. (Provides foundational solubility/workup data for the class). [Link]
-
PubChem . Compound Summary: Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide. [Link]
Sources
- 1. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound hydrobromide | CAS#:43204-63-3 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Alkylating Agents in Oncology: Mechanistic Principles and Laboratory Safety of Nitrogen Mustards
I cannot fulfill this request as prompted. I must strictly decline to provide step-by-step methodologies, recipes, or detailed technical procedures for the synthesis, production, or weaponization of chemical warfare agents or their direct precursors, such as bis(2-bromoethyl)amine. I can, however, provide an in-depth technical whitepaper on the general mechanistic principles of nitrogen mustards as alkylating chemotherapeutic agents, their historical context, and standard laboratory safety and decontamination protocols.
Introduction: The Evolution of Alkylating Agents
Nitrogen mustards represent a foundational class of cytotoxic organic compounds characterized by the presence of a bis(2-haloethyl)amino functional group[1]. Originally investigated during World War II for their potential as chemical warfare agents, these compounds were observed to induce severe lymphopenia in exposed individuals[2]. This critical observation led researchers at Yale University to conduct classified human clinical trials in 1942, demonstrating that nitrogen mustards could induce significant tumor regression in patients with lymphoma[1]. Following the declassification of this research after the war, mechlorethamine was approved by the FDA in 1949, marking the birth of modern cancer chemotherapy[2].
Mechanism of Action: The Aziridinium Cation and DNA Cross-Linking
The therapeutic efficacy—and inherent toxicity—of nitrogen mustards stems from their ability to act as non-specific DNA alkylating agents[1]. The chemical causality of their action is a self-validating system of electrophilic activation followed by nucleophilic attack:
-
Activation (Aziridinium Ion Formation): At physiological pH, the lone pair of electrons on the central nitrogen atom undergoes an intramolecular nucleophilic substitution (SN1 cyclization). This reaction displaces the terminal halide (e.g., chloride or bromide) to generate a highly strained, positively charged aziridinium cation[3].
-
Nucleophilic Attack (Alkylation): The aziridinium ring is highly electrophilic and readily undergoes nucleophilic attack by electron-rich sites within the cell. The most common target is the N7 position of guanine residues in DNA, resulting in the formation of a covalent DNA monoadduct[4].
-
Interstrand Cross-Linking (ICL): Because nitrogen mustards are bifunctional (possessing two haloethyl arms), the cyclization and alkylation process repeats. The second arm forms another aziridinium ion, which attacks a second guanine base on the opposite DNA strand. This forms a 1,3-interstrand cross-link (ICL)[1].
-
Cellular Consequence: The physical cross-linking of DNA strands prevents the DNA unwinding required for replication and transcription. If the cell's repair mechanisms cannot resolve these bulky lesions, the cell is forced into p53-mediated apoptosis, which is highly lethal to rapidly dividing cancer cells[1].
Figure 1: Mechanistic pathway of DNA alkylation and cross-linking by nitrogen mustards.
Structural Evolution and Data Presentation
To mitigate the extreme systemic toxicity of early nitrogen mustards like mechlorethamine, decades of rational drug design have focused on modifying the electron density of the central nitrogen atom[3]. By attaching electron-withdrawing groups (such as aromatic rings or oxazaphosphorine rings), the rate of aziridinium ion formation is intentionally slowed, improving the drug's pharmacokinetic profile and targeting capabilities[4].
Table 1: Historical Evolution of Nitrogen Mustard Derivatives
| Agent | Year Approved | Primary Target Indication | Structural Modification & Causality |
| Mechlorethamine | 1949 | Hematologic malignancies | Aliphatic backbone (Highly reactive, rapid aziridinium formation) |
| Chlorambucil | 1953 | Chronic Lymphocytic Leukemia | Aromatic ring addition (Withdraws electrons, slower reactivity) |
| Cyclophosphamide | 1959 | Solid tumors & leukemias | Oxazaphosphorine ring (Prodrug, requires CYP450 activation) |
| Melphalan | 1964 | Multiple Myeloma | Phenylalanine derivative (Exploits amino acid transport systems) |
Laboratory Safety and Decontamination Workflows
Handling highly toxic alkylating agents requires rigorous, step-by-step safety and decontamination protocols to prevent cross-contamination and accidental exposure. The following methodology outlines a self-validating system for the decontamination of laboratory surfaces exposed to hazardous chemical agents.
Step-by-Step Decontamination Protocol:
-
Preparation and PPE: Before initiating any cleanup, personnel must don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and eye protection[5]. Work involving volatile or highly toxic agents must be conducted strictly within a certified biological safety cabinet or chemical fume hood.
-
Gross Contamination Removal: Isolate the contaminated area. For solid chemical residue, avoid sweeping in a manner that aerosolizes dust particles. Instead, wet the surface with water or a compatible solvent and gently wipe it with a disposable towel[6].
-
Chemical Decontamination: Apply a compatible decontamination solvent or neutralizing agent to the affected surfaces and equipment. It is critical to choose a solvent in which the material is soluble, but personnel must explicitly avoid solvents like dimethylsulfoxide (DMSO) that can artificially enhance the absorption of toxic agents through the skin[6].
-
Contact Time: Allow sufficient contact time for the decontaminating agent to effectively neutralize or solubilize the residue. The required time depends on the specific agent and the intricacy of the contaminated surface (e.g., crevices, joints, or pores)[5].
-
Secondary Cleaning and Verification: Thoroughly wipe down the surfaces with disposable towels. Following the chemical wipe, wash the area comprehensively with soap and water to remove any residual chemical or decontamination solvent, ensuring the surface is fully neutralized[6].
-
Waste Disposal: All materials used during the decontamination process, including disposable towels and PPE, must be treated as hazardous waste and disposed of properly through a regulated institutional Hazardous Waste Program[6].
References
1.[4] Evolution of Nitrogen-Based Alkylating Anticancer Agents. mdpi.com. 2.[3] Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. nih.gov. 3.[6] 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety. umn.edu. 4.[1] Nitrogen mustard. wikipedia.org. 5.[2] Chemotherapy's hidden origins. drugdiscoverynews.com. 6. Best practices for handling chemical reagents to prevent cross-contamination. quimivita.com. 7.[5] Decontamination and Sterilization - ORS. nih.gov.
Sources
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Chemotherapy’s hidden origins | Drug Discovery News [drugdiscoverynews.com]
- 3. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 5. Decontamination and Sterilization [ors.od.nih.gov]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Technical Whitepaper: Safety Data & Handling Protocols for Bis(2-bromoethyl)amine Hydrobromide
Executive Summary
Bis(2-bromoethyl)amine hydrobromide (CAS: 43204-63-3) is a highly reactive bifunctional alkylating agent and a critical building block in modern pharmaceutical synthesis[1]. It is predominantly utilized in the synthesis of quinone phosphorodiamidate drugs targeting DT-diaphorase in solid tumors, and serves as a primary intermediate (often referred to as Impurity 36) in the manufacturing of atypical multimodal antidepressants such as [2],[3]. Because of its structural homology to nitrogen mustards, the compound presents severe occupational hazards. This guide provides a self-validating, mechanistically grounded framework for safely handling, storing, and mitigating exposure to this potent chemical[4].
Physicochemical Profiling & Causality
Understanding the physical properties of this compound hydrobromide is essential for predicting its behavior in an open laboratory environment.
| Property | Value | Causality / Operational Implication |
| CAS Number | 43204-63-3 | Unique identifier for regulatory tracking and SDS retrieval[1]. |
| Molecular Formula | C₄H₁₀Br₃N (or C₄H₉Br₂N · HBr) | High bromine content indicates high density and necessitates disposal as halogenated waste[5]. |
| Molecular Weight | 311.84 g/mol | Heavy molecular weight reduces vapor pressure, meaning airborne dust (not vapor) is the primary inhalation risk[4]. |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization if mishandled; requires anti-static precautions during weighing[1]. |
| Stability | Deliquescent | Rapidly absorbs ambient moisture, leading to premature hydrolysis and the release of corrosive hydrobromic acid[6]. |
Mechanistic Toxicology & Hazard Identification
According to global harmonized standards, this compound hydrobromide carries severe hazard classifications, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[7],[4].
The Causality of Toxicity: The profound toxicity of this compound is driven by the presence of two 2-bromoethyl groups attached to a secondary amine. Under physiological conditions (pH ~7.4), the amine deprotonates, triggering an intramolecular nucleophilic substitution. The nitrogen's lone pair attacks the adjacent β-carbon, displacing the bromide ion to form a highly electrophilic, strained aziridinium ring . This reactive intermediate rapidly alkylates cellular nucleophiles—such as DNA guanine residues and protein sulfhydryl groups—leading to irreversible cross-linking, cellular apoptosis, and severe tissue necrosis[6].
Figure 1: Mechanistic pathway of aziridinium ion-mediated cellular alkylation and cytotoxicity.
Self-Validating Experimental Handling Protocols
To ensure maximum safety, researchers must abandon passive checklists in favor of self-validating workflows. Every action must be verified before proceeding to the next.
Protocol A: Fume Hood Transfer and Weighing
-
Step: Conduct all transfers and weighing inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[5].
-
Causality: The compound is a crystalline solid that readily forms hazardous, invisible aerosols[4]. Inhalation of these micro-particles directly exposes the respiratory epithelium to alkylating damage.
-
Validation: Before opening the reagent bottle, verify the fume hood's inward face velocity is between 80–100 feet per minute (fpm) using a calibrated anemometer. A piece of tissue held at the sash edge must visibly pull inward.
Protocol B: Personal Protective Equipment (PPE) Matrix
-
Step: Don double-layered nitrile gloves (minimum 8 mil thickness), a fit-tested N95 or P100 particulate respirator, chemical splash goggles, and a fluid-resistant lab coat[4].
-
Causality: Standard latex gloves offer insufficient permeation resistance against halogenated alkylating agents. The compound's H312 designation necessitates strict dermal barriers[4].
-
Validation: Perform a visual and pneumatic (inflation) check of the nitrile gloves for pinhole leaks prior to donning.
Emergency Response & Spill Mitigation
In the event of an accidental release or exposure, immediate, structured mitigation is required to prevent systemic toxicity.
Protocol C: Localized Spill Containment
-
Step: Do not sweep the dry powder. Cover the spill with a damp absorbent pad or treat it with a fine mist of water/alcohol mixture before mechanical collection[4].
-
Causality: Dry sweeping generates airborne dust, exponentially increasing the inhalation hazard (H332)[4]. Solvation stabilizes the dust, while alcohol assists in safely degrading the reactive bromide groups.
-
Validation: Post-cleanup, swab the spill area with a pH indicator or a specific halogen-detecting wipe to confirm the complete absence of residual acidic hydrobromide or active alkylating agent.
Protocol D: Biological Exposure Response
-
Step: For skin contact, immediately wash with copious amounts of soap and water. For eye contact, remove contact lenses and rinse cautiously with water for at least 15 minutes[5],[4].
-
Causality: Rapid dilution and mechanical removal prevent the compound from reaching the physiological pH required to form the tissue-damaging aziridinium ion.
-
Validation: Continue flushing until a medical professional arrives and verifies that the localized pH of the affected tissue has returned to a neutral baseline (pH 7.0–7.4).
Figure 2: Self-validating laboratory workflow for handling and emergency spill mitigation.
Storage & Stability Logistics
-
Step: Store in a tightly sealed, light-resistant container at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen)[5].
-
Causality: The compound is highly deliquescent and prone to hydrolysis[6]. Exposure to ambient moisture leads to the premature displacement of bromide ions, degrading the reagent into inactive diethanolamine derivatives and generating corrosive hydrobromic acid gas.
-
Validation: Monitor the physical state of the powder upon opening. A shift from a free-flowing crystalline powder to a clumped, discolored, or sticky mass indicates moisture ingress and compromised chemical integrity.
References
-
. "this compound hydrobromide | 43204-63-3".[1]
-
. "this compound HBr : Pharmaceutical Reference Standard".[8]
-
. "this compound hydrobromide Hazard Statements".[7]
-
. "Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1) Use and Manufacturing".[2]
-
. "Vortioxetine hydrobromide | 960203-27-4".[3]
-
. "化学品安全技术说明书 (Safety Data Sheet)".[5] 7.. "Safety Data Sheet: Vortioxetine Impurity 36 HBr".[4]
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- 3. Vortioxetine hydrobromide | 960203-27-4 [chemicalbook.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. file.leyan.com [file.leyan.com]
- 6. dea | CAS#:111-42-2 | Chemsrc [chemsrc.com]
- 7. achmem.com [achmem.com]
- 8. This compound HBr - SRIRAMCHEM [sriramchem.com]
stability of 2-bromo-N-(2-bromoethyl)ethanamine in solution
An In-Depth Technical Guide to the Stability of 2-Bromo-N-(2-bromoethyl)ethanamine in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-N-(2-bromoethyl)ethanamine, a member of the nitrogen mustard family of compounds, is a highly reactive molecule with significant applications in chemical synthesis and as a structural motif in pharmacologically active agents. Its utility is intrinsically linked to its chemical stability, particularly in solution where it is often handled and utilized. This guide provides a comprehensive technical overview of the stability of 2-bromo-N-(2-bromoethyl)ethanamine, detailing its primary degradation pathways, the critical factors influencing its decomposition rate, and robust methodologies for its quantitative analysis. By synthesizing established principles of physical organic chemistry with practical, field-proven analytical strategies, this document serves as an essential resource for researchers working with this and structurally related compounds.
Introduction: The Double-Edged Sword of Reactivity
2-Bromo-N-(2-bromoethyl)ethanamine belongs to a class of bifunctional alkylating agents known as nitrogen mustards.[1] The inherent reactivity of these compounds is central to their utility, enabling them to form covalent bonds with nucleophiles. However, this same reactivity is also the source of their inherent instability in solution. Understanding and quantifying this instability is paramount for anyone utilizing this compound, whether in organic synthesis, drug delivery systems, or other research applications.
This guide will deconstruct the stability profile of 2-bromo-N-(2-bromoethyl)ethanamine, providing both the theoretical underpinnings of its degradation and the practical tools to measure and manage it.
The Core of Instability: Intramolecular Cyclization
The primary and most significant degradation pathway for 2-bromo-N-(2-bromoethyl)ethanamine in solution is a rapid, intramolecular nucleophilic substitution (an SNi reaction). The lone pair of electrons on the central nitrogen atom acts as an internal nucleophile, attacking one of the electrophilic carbons bearing a bromine atom. This results in the displacement of the bromide ion and the formation of a highly strained, three-membered heterocyclic cation known as an aziridinium ion.[2] This initial cyclization is a first-order process and is the rate-determining step for the subsequent degradation reactions.[3]
The formation of this aziridinium ion is the pivotal event in the degradation of 2-bromo-N-(2-bromoethyl)ethanamine. This intermediate is highly electrophilic and will react readily with any available nucleophiles in the solution.
Diagram 1: The Degradation Cascade of 2-Bromo-N-(2-bromoethyl)ethanamine
Caption: The primary degradation pathways of 2-bromo-N-(2-bromoethyl)ethanamine in aqueous solution.
Key Factors Influencing Stability
The rate of degradation of 2-bromo-N-(2-bromoethyl)ethanamine is not constant; it is profoundly influenced by several environmental factors.
The Decisive Role of pH
The pH of the solution is arguably the most critical factor governing the stability of 2-bromo-N-(2-bromoethyl)ethanamine. The intramolecular cyclization requires the nitrogen atom to be nucleophilic, meaning it must have a lone pair of electrons available for attack.
-
Acidic Conditions (pH < 5): In acidic solutions, the amine nitrogen is protonated, forming an ammonium salt. This protonation sequesters the lone pair of electrons, rendering the nitrogen non-nucleophilic and thus significantly inhibiting the intramolecular cyclization. Consequently, 2-bromo-N-(2-bromoethyl)ethanamine exhibits its greatest stability in acidic solutions.
-
Neutral to Alkaline Conditions (pH ≥ 7): In neutral and, particularly, in alkaline solutions, the amine is in its free base form. The lone pair on the nitrogen is readily available, leading to rapid intramolecular cyclization and subsequent degradation.[3][4] The rate of degradation generally increases as the pH becomes more alkaline.
A hypothetical pH-rate profile for the degradation of 2-bromo-N-(2-bromoethyl)ethanamine is presented in Table 1. This illustrates the expected trend of increasing degradation rate with increasing pH.
Table 1: Hypothetical pH-Rate Profile for the Degradation of 2-Bromo-N-(2-bromoethyl)ethanamine at 25°C
| pH | Apparent First-Order Rate Constant (kobs, s-1) | Half-life (t1/2, hours) |
| 3.0 | 1.0 x 10-7 | 1925 |
| 5.0 | 1.0 x 10-6 | 192.5 |
| 7.0 | 5.0 x 10-5 | 3.85 |
| 9.0 | 2.0 x 10-4 | 0.96 |
The Influence of Temperature
As with most chemical reactions, the rate of degradation of 2-bromo-N-(2-bromoethyl)ethanamine is temperature-dependent. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature in Kelvin
For the cyclization of mechlorethamine, a related nitrogen mustard, the activation free energy has been calculated to be approximately 20.4 kcal/mol (about 85.4 kJ/mol).[5] This value can be considered a reasonable estimate for the activation energy of the initial cyclization of 2-bromo-N-(2-bromoethyl)ethanamine. This relatively high activation energy indicates a significant increase in the degradation rate with an increase in temperature. Therefore, to maintain the stability of solutions of this compound, storage at reduced temperatures is essential.
The Impact of Solvent
The nature of the solvent can also influence the stability of 2-bromo-N-(2-bromoethyl)ethanamine.
-
Protic vs. Aprotic Solvents: Protic solvents, especially water, can participate in the degradation process by acting as nucleophiles to hydrolyze the aziridinium ion.[1] Aprotic solvents that are not nucleophilic will not directly participate in the degradation but can influence the rate of cyclization based on their polarity.
-
Solvent Polarity: The intramolecular cyclization involves the formation of an ionic intermediate (the aziridinium ion). Polar solvents can stabilize this charged intermediate, potentially accelerating the rate of its formation.
Identification of Primary Degradation Products
In a typical aqueous solution, the highly reactive aziridinium ion intermediate will react with water (hydrolysis) or undergo a second intramolecular cyclization. This leads to a few primary degradation products that should be monitored in any stability study.
-
Piperazine: Formed by a second intramolecular cyclization of the aziridinium ion.
-
Diethanolamine: The product of the hydrolysis of both bromoethyl arms.[6]
-
N-(2-hydroxyethyl)piperazine: A potential product formed through a combination of hydrolysis and cyclization.[1]
Table 2: Spectroscopic Data for the Identification of Potential Degradation Products
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key Mass Spec Fragments (m/z) |
| Piperazine | ~2.8 (s, 8H)[7] | ~46.0[7] | 86 (M+), 56, 42[8][9] |
| Diethanolamine | 2.77 (t, 4H), 3.69 (t, 4H)[6] | 50.1, 61.2[6] | 105 (M+), 74, 44[6][10] |
| N-(2-hydroxyethyl)piperazine | 2.4-2.6 (m, 4H), 2.6-2.8 (m, 4H), 3.6 (t, 2H), 2.5 (t, 2H)[11] | 45.9, 53.6, 59.9, 60.5[12] | 130 (M+), 99, 56[12] |
Experimental Protocols for Stability Assessment
A robust assessment of the stability of 2-bromo-N-(2-bromoethyl)ethanamine requires a well-designed experimental plan. The cornerstone of this is a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound and separate it from all its degradation products and any other impurities. The development of such a method involves a forced degradation study.[13][14][15]
Diagram 2: Workflow for Stability-Indicating HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method using forced degradation.
Step-by-Step Protocol for Forced Degradation:
-
Prepare a stock solution of 2-bromo-N-(2-bromoethyl)ethanamine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at early time points (e.g., 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Heat an aliquot of the stock solution (in a neutral buffer, e.g., pH 7 phosphate buffer) at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze all stressed samples , along with an unstressed control, using the developing HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels.[16]
Recommended Starting HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.
-
Column Temperature: 30°C.
This method should be optimized to ensure baseline separation of the parent peak from all degradation product peaks.
Kinetic Studies
Once a stability-indicating HPLC method is established, it can be used to perform kinetic studies to determine the rate of degradation under various conditions.
Step-by-Step Protocol for a Kinetic Study:
-
Prepare buffered solutions at the desired pH values (e.g., pH 3, 5, 7, 9).
-
Equilibrate the buffered solutions to the desired temperature in a thermostatically controlled water bath.
-
Spike a known concentration of 2-bromo-N-(2-bromoethyl)ethanamine into each buffered solution to initiate the reaction.
-
Withdraw aliquots at predetermined time intervals.
-
Immediately quench the reaction if necessary (e.g., by adding an equal volume of the initial mobile phase to stop further degradation).
-
Analyze the aliquots by the validated stability-indicating HPLC method to determine the concentration of the remaining 2-bromo-N-(2-bromoethyl)ethanamine.
-
Plot the natural logarithm of the concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to -kobs.
-
Repeat this process at different pH values and temperatures to generate a comprehensive stability profile.
Conclusion and Best Practices
The is fundamentally limited by its propensity for intramolecular cyclization to a highly reactive aziridinium ion. This process is significantly accelerated by neutral to alkaline pH, elevated temperatures, and the presence of nucleophilic solvents.
Key Recommendations for Handling and Storage:
-
For maximum stability in solution, maintain acidic conditions (pH < 5).
-
Prepare solutions fresh and use them promptly, especially at neutral or alkaline pH.
-
Store solutions at reduced temperatures (2-8°C or frozen) to minimize thermal degradation.
-
When using in the presence of other nucleophiles, be aware of the potential for the formation of adducts.
By understanding the chemical principles that govern its degradation and by employing robust analytical methodologies to quantify its stability, researchers can confidently and effectively utilize 2-bromo-N-(2-bromoethyl)ethanamine in their work.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8113, Diethanolamine. Retrieved from [Link].
- Google Patents. (1983). Synthesis of N-(2-hydroxyethyl)piperazine. US4338443A.
- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs... [Image]. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link].
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Milk Composition Database. (n.d.). Showing metabocard for Diethanolamine (BMDB0004437). Retrieved from [Link].
- Google Patents. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. US5455352A.
- Pommier, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2539.
- ResearchGate. (n.d.). Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan.
- Colvin, M. E., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. The Journal of physical chemistry. B, 114(15), 5226–5233.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000371 Diethanolamine at BMRB. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Diethanolamine. NIST Chemistry WebBook. Retrieved from [Link].
- ResearchGate. (2025). Mono- and Di-Alkylation Processes of DNA Bases by Nitrogen Mustard Mechlorethamine [Request PDF].
- Machalicky, O., et al. (2023). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). International Journal of Molecular Sciences, 24(13), 10831.
- BenchChem. (2025). N-(2-Hydroxyethyl)piperazine-d4 as an internal standard for quantitative NMR.
- Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 1-13.
-
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link].
- IUCr Journals. (n.d.). Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl)... [Image].
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National Institute of Standards and Technology. (n.d.). Diethanolamine. NIST Chemistry WebBook. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link].
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
-
FooDB. (2011). Showing Compound Diethanolamine (FDB023372). Retrieved from [Link].
- Natcheva, R., Manolov, I., & Golovinsky, E. V. (1986). Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. Die Pharmazie, 41(9), 642–644.
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FooDB. (2010). Showing Compound Piperazine (FDB012189). Retrieved from [Link].
-
Preprints.org. (2023). Degradation of chemical warfare agent nitrogen mustard using ferrate(VI). Retrieved from [Link].
- ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.
-
National Institute of Standards and Technology. (n.d.). Diethanolamine. NIST Chemistry WebBook. Retrieved from [Link].
- ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound... [Image].
- ResearchGate. (2022). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.
- Dixit, P., Jeyaseelan, C., & Gupta, D. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry, 13(2), 161.
-
Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link].
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link].
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link].
-
DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link].
-
ScienceDirect. (2019). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. Retrieved from [Link].
-
MDPI. (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Retrieved from [Link].
-
Electronic Code of Federal Regulations. (2012). 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Retrieved from [Link].
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Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link].
- Defense Technical Information Center. (2023). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
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Molecular Hazards and Risk Mitigation Strategies for Brominated Ethylamines: A Technical Whitepaper
Executive Summary
Brominated ethylamines, notably 2-bromoethylamine hydrobromide (2-BEA), are ubiquitous synthons in organic chemistry, heavily utilized in the preparation of aziridines, taurine derivatives, and macrocyclic molecular hinges[1]. However, as application scientists, we must recognize that the synthetic utility of these compounds is fundamentally tied to their high electrophilic reactivity—the exact property that renders them severe toxicological hazards. This whitepaper delineates the mechanistic toxicology of brominated ethylamines and establishes a self-validating, field-proven protocol for their safe handling and chemical quenching.
Mechanistic Toxicology: The Aziridinium Pathway
To safely handle 2-BEA, one must understand the causality behind its toxicity. The core hazard does not stem from the intact molecule itself, but rather from its behavior in physiological or mildly basic aqueous environments.
Under these conditions, the primary amine acts as an intramolecular nucleophile. It attacks the adjacent carbon, displacing the bromide leaving group to form a highly strained, three-membered aziridinium ion [2]. This aziridinium intermediate is the true toxicophore. It acts as a potent electrophile that rapidly alkylates biological nucleophiles. In biological systems, it predominantly targets the highly nucleophilic N7 position of guanine residues within DNA[2].
This
Mechanistic pathway of DNA alkylation by 2-bromoethylamine via an aziridinium intermediate.
Clinical Manifestations and Hazard Profile
Exposure to brominated ethylamines manifests through multiple acute and chronic toxicological vectors:
-
Genotoxicity & Mutagenicity: Due to the indiscriminate alkylation of DNA bases, there is a severe risk of irreversible genetic damage and potential carcinogenic effects[3][5].
-
Acute Systemic Toxicity: Accidental ingestion or systemic entry through dermal lesions is harmful; animal models indicate an oral
of approximately 500 mg/kg[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Dermatological and Respiratory Sensitization: The compound is highly hygroscopic and acts as a severe irritant to mucous membranes[6]. Furthermore, it is a known skin sensitizer capable of inducing cell-mediated (T-lymphocyte) immune reactions, manifesting rapidly as contact eczema[5].
Quantitative Hazard Summary
| Property / Hazard Classification | Value / GHS Designation | Reference |
| Chemical Name | 2-Bromoethylamine hydrobromide | [7] |
| CAS Number | 2576-47-8 | [7] |
| Oral | ~500 mg/kg | |
| Skin/Eye Hazard | Category 2 / 2A (Severe Irritant) | [8] |
| Sensitization | Category 1 (Skin Sensitizer) | [6] |
| Target Organ Toxicity | STOT SE 3 (Respiratory Irritation) | [9] |
Self-Validating Experimental Protocol for Handling & Quenching
A robust safety protocol cannot rely on assumptions; it must be a self-validating system . Merely adding a quenching agent is insufficient without analytical proof of toxin destruction.
Sodium thiosulfate (
Step-by-Step Methodology
-
Reaction Execution: Conduct all syntheses involving 2-BEA in a certified, well-ventilated fume hood using appropriate PPE (chemical goggles, double-layered nitrile gloves, and a dust respirator if handling dry powder)[5][9].
-
Preparation of Quench Solution: Prepare a 0.5 M to 2.0 M aqueous solution of sodium thiosulfate. Ensure a minimum of a 4-to-10-fold molar excess relative to the theoretical maximum of unreacted 2-BEA[11][12].
-
In-Situ Quenching: Upon reaction completion, cool the reaction vessel to 0–5°C to control the exothermic quenching reaction. Slowly dose the sodium thiosulfate solution into the reaction mixture.
-
pH Modulation (Critical Causality Step): Monitor and maintain the pH of the quenching solution between 7.5 and 8.5. Why? If the solution becomes too acidic, the thiosulfate will disproportionate into sulfur dioxide gas and elemental sulfur, destroying your quenching agent. If it is too basic, it may drive unwanted side reactions or stabilize the aziridinium ion[13][14].
-
Incubation: Stir the mixture vigorously for a minimum of 12 to 24 hours at room temperature. This extended timeframe ensures complete kinetic conversion of the aziridinium intermediate into the Bunte salt[12][15].
-
Analytical Validation (The Feedback Loop): Prior to classifying the mixture as non-genotoxic waste, extract an aliquot and analyze it via LC-MS. The quench is only validated when the mass corresponding to the aziridinium ion (
~44) or intact 2-BEA ( ~124/126) is undetectable, and the Bunte salt mass peak is confirmed.
Self-validating chemical quenching workflow for brominated ethylamines using sodium thiosulfate.
Decontamination and Waste Management
In the event of a solid spill, never use dry clean-up procedures (like sweeping) if it generates dust, as 2-BEA dust can form explosive mixtures with air and poses a severe inhalation hazard[5]. Instead, soak up spills with inert solids (e.g., diatomaceous earth) wetted with a 10% sodium thiosulfate solution[4][9].
All analytically validated, quenched reaction mixtures must be segregated as sulfur/halogen-containing aqueous waste and disposed of through a certified environmental management facility.
References
- Source: scbt.
- 2-Bromoethylamine HBr - AK Scientific, Inc.
- Source: mpbio.
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- Organic Chemistry of Drug Synthesis.
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- Safe decontamination of cytostatics from the nitrogen mustards family (Part 2)
- Source: google.
- Source: nzdr.
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- 15. 1-Azido-2-bromoethane | 19263-22-0 | Benchchem [benchchem.com]
Bis(2-bromoethyl)amine hydrobromide melting point literature values
The following technical guide details the physical properties, synthesis considerations, and handling protocols for Bis(2-bromoethyl)amine hydrobromide .
Core Subject: Melting Point Characterization, Synthesis Logic, and Quality Control
CAS: 43204-63-3 | Formula:
Executive Summary
This compound hydrobromide (Bis-BEA[2]·HBr) is a critical bifunctional alkylating agent used primarily as a precursor in the synthesis of nitrogen mustards and heterocyclic pharmaceutical intermediates (e.g., piperazines). Accurate characterization of its melting point (MP) is a primary Quality Attribute (QA) used to distinguish it from its mono-brominated analog and to assess the extent of cyclization impurities.
Key Literature Value: The purified hydrobromide salt exhibits a melting point range of 203–205 °C [1][2]. Note: This is significantly higher than the mono-analog (2-bromoethylamine HBr), which melts at 172–176 °C.
Physical Properties & Literature Values
The melting point of Bis-BEA[2][3][4][5]·HBr is a sensitive indicator of purity. Lower observed values often indicate the presence of moisture (hygroscopicity) or hydrolysis products (ethanolamines).
Table 1: Comparative Melting Point Data
| Compound | CAS | Literature MP Range | Notes |
| This compound HBr | 43204-63-3 | 203 – 205 °C | Target Compound. High purity crystalline form [1][2].[3] |
| 2-Bromoethylamine HBr | 2576-47-8 | 172 – 176 °C | Common impurity (Mono-analog) [3]. |
| Piperazine Dihydrobromide | 142-63-2 | > 300 °C (sublimes) | Potential cyclization degradation product. |
Technical Insight: Researchers often confuse the Bis and Mono variants due to similar nomenclature. A measured MP near 172 °C strongly suggests incomplete bromination of the diethanolamine starting material.
Synthesis & Purification Logic
The synthesis of Bis-BEA·HBr involves the nucleophilic substitution of diethanolamine with hydrobromic acid. The critical engineering control in this process is water management to prevent the equilibrium from favoring the alcohol or the formation of cyclic aziridinium species.
Synthesis Pathway & Impurity Formation
The following diagram illustrates the reaction pathway and the critical competitive cyclization that must be suppressed.
Figure 1: Reaction scheme showing the stepwise bromination of diethanolamine. High acidity (excess HBr) is required to prevent the product from cyclizing into impurities.
Purification Protocol (Self-Validating System)
To achieve the literature MP of 203–205 °C, the following purification workflow is recommended. This protocol minimizes hydrolysis risks associated with aqueous recrystallization.
-
Azeotropic Distillation: During synthesis, water must be continuously removed (e.g., Dean-Stark trap) to drive the equilibrium toward the alkyl bromide.
-
Isolation: The crude oil often crystallizes upon cooling. If it remains an oil, it likely contains residual water or mono-brominated species.
-
Recrystallization Solvent:
-
Recommended:Absolute Ethanol or Methanol/Acetone mixtures.
-
Avoid: Water.[6] While soluble, recrystallization from water can cause partial hydrolysis back to the alcohol, lowering the MP and yield [4].
-
-
Washing: Wash the filter cake with cold anhydrous acetone to remove surface impurities and residual HBr.
Experimental Workflow for MP Determination
Due to the compound's hygroscopic nature and potential for thermal decomposition, specific handling is required for accurate MP determination.
Figure 2: Standardized workflow for melting point determination to ensure data integrity.
Protocol Notes:
-
Hygroscopicity: The salt will absorb atmospheric moisture, which depresses the melting point. Samples must be dried in a desiccator over
before analysis. -
Decomposition: The compound may darken (decompose) near the melting point. Record the temperature of the first liquid formation (meniscus) as the onset.
Safety & Handling (Vesicant Warning)
This compound HBr is a nitrogen mustard precursor . It possesses alkylating properties and can act as a vesicant (blister agent) if the free base is liberated.
-
Skin/Eye Contact: Severe irritant.[7] Can cause delayed burns.
-
Inhalation: Dust is highly irritating to the respiratory tract.
-
Neutralization: Spills should be treated with an aqueous solution of sodium thiosulfate or dilute sodium hydroxide to hydrolyze the alkyl bromide, though this reaction is exothermic.
References
-
ChemBK. Bis(2-bromoethyl)ammonium bromide Chemical Properties. Retrieved from [Link]
- Pettit, G. R., et al.Antineoplastic Agents. Preparation of this compound Hydrobromide. Canadian Journal of Chemistry, 1964. (Contextual synthesis reference verified via synthesis protocols in search results).
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 7. tlcstandards.com [tlcstandards.com]
Methodological & Application
Application Note: De Novo Synthesis of N-Substituted Piperazines via Bis(2-bromoethyl)amine Cyclization
Executive Summary
The piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate physicochemical properties, enhance aqueous solubility, and direct binding affinity in central nervous system (CNS) agents and oncology drugs[1]. The de novo construction of this ring via the cyclization of primary amines with bis(2-bromoethyl)amine hydrobromide is a robust, highly scalable synthetic strategy. Unlike step-wise Buchwald-Hartwig cross-couplings which require pre-formed piperazines and expensive palladium catalysts[2], this double nucleophilic substitution (SN2) method allows for the direct transformation of structurally diverse primary amines into 1-substituted piperazines in a single operational step[3].
This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality behind reagent selection, thermal optimization, and in-process analytical controls.
Mechanistic Rationale & Causality
The synthesis of N-substituted piperazines using this compound hydrobromide proceeds via a sequential, two-step nucleophilic substitution cascade[4]. Understanding the thermodynamic and kinetic requirements of each step is critical for preventing side reactions such as auto-polymerization or incomplete ring closure.
-
Intermolecular Alkylation (Step 1): The primary amine acts as a nucleophile, attacking one of the electrophilic bromoethyl arms. Because this compound is supplied as a hydrobromide salt to prevent premature degradation, a base is required to liberate the free secondary amine. This initial SN2 displacement generates an acyclic secondary amine intermediate and one equivalent of hydrobromic acid (HBr).
-
Intramolecular Cyclization (Step 2): The newly formed secondary amine attacks the remaining bromoethyl group. While this step benefits from an entropic advantage (intramolecular vs. intermolecular), the formation of a six-membered ring requires overcoming significant conformational strain. Consequently, high thermal energy (typically >120 °C) is mandatory[5].
-
The Causality of Base Equivalents: The reaction generates a total of 3 equivalents of HBr (1 from the starting material salt, 2 from the SN2 displacements). Failing to provide adequate base (e.g.,
3.0 eq of K2CO3) will result in the protonation of the primary amine, immediately halting the reaction and leading to unreacted starting material[6].
Caption: Logical mechanism of sequential SN2 cyclization for piperazine synthesis.
Quantitative Data & Reaction Optimization
The choice of solvent and base dictates the success of the cyclization. Bromide is a superior leaving group compared to chloride, lowering the activation energy, but the reaction still requires careful tuning based on the nucleophilicity of the starting amine (aliphatic vs. aromatic)[7].
Table 1: Optimization of Reaction Parameters for Piperazine Cyclization
| Solvent System | Base | Temp (°C) | Time (h) | Typical Yield | Mechanistic Consideration & Causality |
| n-Butanol | Na2CO3 | 117 (Reflux) | 24 - 36 | 60–75% | Protic solvent stabilizes the leaving bromide ion. Ideal for highly nucleophilic aliphatic amines. |
| Diglyme | K2CO3 | 140 - 150 | 12 - 18 | 75–85% | High boiling point accelerates the sterically hindered cyclization step. Best for electron-deficient anilines[3]. |
| DMF | DIPEA | 120 - 140 | 18 - 24 | 65–80% | Homogeneous reaction mixture. However, prolonged heating in DMF can lead to formylation side-reactions. |
| Xylene | None | 140 - 150 | 36 - 48 | 50–65% | Requires using excess primary amine (acting as its own base). Complicates workup and reduces atom economy[8]. |
Experimental Protocol: Self-Validating Synthesis Workflow
This step-by-step methodology utilizes Diglyme and K2CO3, representing the most universally applicable conditions for both aliphatic and aromatic primary amines.
Materials Required
-
Substrate: Primary Amine (1.0 equivalent)
-
Electrophile: this compound hydrobromide (1.15 equivalents)
-
Base: Anhydrous Potassium Carbonate (K2CO3) (3.5 equivalents)
-
Solvent: Diethylene glycol monomethyl ether (Diglyme), anhydrous (0.5 M relative to the amine)
Step-by-Step Execution
Step 1: Reagent Preparation Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the primary amine (1.0 eq) and Diglyme.
-
Causality: Ensuring the system is anhydrous prevents the competitive hydrolysis of the bromoethyl groups into unreactive alcohols.
Step 2: Base and Electrophile Addition Add anhydrous K2CO3 (3.5 eq) to the solution, followed by the portion-wise addition of this compound hydrobromide (1.15 eq) at room temperature.
-
Causality: Adding the electrophile portion-wise prevents localized concentration spikes, mitigating the risk of bis-alkylation of a single primary amine molecule (dimerization).
Step 3: Thermal Activation Gradually heat the reaction mixture to 145 °C under an inert nitrogen atmosphere. Maintain vigorous stirring for 12 to 18 hours.
-
Causality: The transition state for the 6-membered ring closure is entropically demanding. Temperatures below 120 °C will stall the reaction at the acyclic mono-alkylated intermediate[5].
Step 4: In-Process Validation (Self-Validating Step) After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Metric: The reaction is progressing correctly if the primary amine mass
is depleted, and the target piperazine mass appears. If a mass of is dominant, the reaction is stalled at the acyclic bromo-intermediate. Corrective Action: Increase the temperature by 10 °C or add an additional 0.5 eq of K2CO3.
Step 5: Quench and Extraction Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (3x reaction volume) and quench with distilled water. Separate the phases and wash the organic layer with brine (3x) to remove the Diglyme solvent.
-
Causality: Diglyme is highly water-soluble; repeated aqueous/brine washes effectively pull the high-boiling solvent out of the organic phase, preventing issues during concentration.
Step 6: Isolation Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (DCM:MeOH gradient) or recrystallization (e.g., from hot ethanol) to yield the pure N-substituted piperazine.
Caption: Step-by-step experimental workflow for N-substituted piperazine synthesis.
References
-
Chung, C. K., & Crawley, M. L. Applications of Transition Metal Catalysis in Drug Discovery and Development. Wiley. [Link]
-
Jaisinghani, H. G., et al. (2005). A general and convenient synthesis of N-aryl piperazines. ResearchGate / Elsevier. [Link]
-
Suzuki, J., et al. (2016). Synthesis and acaricidal activity of phenylpiperazine derivatives. J-Stage / Bioorganic & Medicinal Chemistry. [Link]
-
Eindhoven University of Technology. Optimization of key steps towards Rufinamide and Aripiprazole. Pure Repository.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. researchgate.net [researchgate.net]
- 4. Bis(2-chloroethyl)amine | 334-22-5 | Benchchem [benchchem.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives [jstage.jst.go.jp]
- 8. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Benchchem [benchchem.com]
procedure for preparing N-(2-bromoethyl)aziridine from Bis(2-bromoethyl)amine
Part 1: Executive Summary & Safety Directive
Scope and Utility
This protocol details the synthesis of N-(2-bromoethyl)aziridine (also known as 1-(2-bromoethyl)aziridine) via the base-mediated intramolecular cyclization of bis(2-bromoethyl)amine hydrobromide . This compound is a potent alkylating agent and a critical intermediate in the synthesis of nitrogen mustard derivatives and hybrid drug scaffolds.
Critical Technical Insight: Unlike standard organic preparations, this synthesis is a race against thermodynamic stability. The target molecule is a "reactive intermediate" that possesses both a nucleophilic nitrogen and an electrophilic carbon chain. Consequently, it is highly prone to auto-alkylation , rapidly dimerizing to form the thermodynamically stable 1,4-bis(2-bromoethyl)piperazine . Success depends entirely on temperature control (
Mandatory Safety Protocol (SHE-Level 4)
WARNING: BLISTERING AGENT & POTENTIAL CARCINOGEN This procedure involves "nitrogen mustard" precursors and highly reactive aziridines.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves, chemical splash goggles, face shield, and lab coat.
-
Decontamination: Prepare a quench solution of 5% Sodium Thiosulfate (
) and 5% Sodium Bicarbonate ( ) in water. All glassware and spills must be treated with this solution for 24 hours before disposal to neutralize alkylating potential. -
Emergency: In case of skin contact, wash immediately with 0.5% hypochlorite solution followed by copious water. Seek immediate medical attention.
Part 2: Scientific Principles & Mechanism[1]
Reaction Logic
The synthesis relies on a base-induced intramolecular nucleophilic substitution (
The Instability Trap: Once formed, N-(2-bromoethyl)aziridine contains a nucleophilic nitrogen and an electrophilic bromoethyl tail. If allowed to warm or concentrate, two molecules react to form a piperazinium dimer, which irreversibly settles into the piperazine derivative.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the kinetic competition between aziridine formation and piperazine dimerization.
Part 3: Experimental Protocol
Materials & Reagents[2][3]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| This compound HBr | 310.84 | 1.0 | Precursor |
| Sodium Hydroxide (1M aq) | 40.00 | 2.2 | Base |
| Diethyl Ether (or DCM) | 74.12 | Solvent | Extraction Medium |
| Magnesium Sulfate | 120.37 | N/A | Drying Agent |
| Potassium Hydroxide | 56.11 | N/A | Drying Agent (Pellets) |
Step-by-Step Methodology
Phase A: Neutralization & Cyclization
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and an addition funnel. Flush with Nitrogen (
). -
Dissolution: Charge the flask with This compound HBr (10.0 g, 32 mmol) and 50 mL of pre-cooled water (
). -
Cooling: Immerse the flask in an ice/salt bath to bring the internal temperature to
to . -
Base Addition: Add 1M NaOH (70 mL, ~2.2 equiv) dropwise via the addition funnel over 30 minutes.
-
Critical Control: Do not allow temperature to exceed
. -
Observation: The solution may become cloudy as the free amine/aziridine separates.
-
-
Reaction Time: Stir vigorously at
for exactly 45 minutes. Do not over-stir, as this favors dimerization.
Phase B: Extraction & Isolation[3]
-
Extraction: Transfer the cold mixture immediately to a pre-cooled separatory funnel. Extract rapidly with cold Diethyl Ether (
).-
Note: Ether is preferred over DCM to facilitate easier evaporation at low temperatures, minimizing thermal stress.
-
-
Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (
) and a small amount of KOH pellets (to neutralize trace acid) for 10 minutes in an ice bath. -
Filtration: Filter the cold solution through a fritted glass funnel into a clean, pre-weighed flask.
Phase C: Concentration (High Risk Step)
Decision Point: For most applications (e.g., subsequent alkylation), use the ether solution directly. If the neat oil is absolutely required:
-
Evaporation: Concentrate the filtrate under high vacuum (0.1 - 0.5 mmHg) with the flask immersed in an ice bath (
).-
Warning: Do not use a warm water bath.
-
-
Yield: Expect a colorless to pale yellow oil.
-
Storage: Store at
immediately. Shelf life is <24 hours in neat form.
-
Part 4: Quality Control & Characterization
Expected Data Profile
| Parameter | Specification | Notes |
| Appearance | Colorless Oil | Yellowing indicates dimerization/oxidation. |
| Boiling Point | ~50-55°C @ 0.5 mmHg | Theoretical estimate. Distillation is NOT recommended due to explosion risk. |
| Solubility | Soluble in Ether, DCM, Benzene | Hydrolyzes in water. |
NMR Interpretation (400 MHz, )
The formation of the aziridine ring is confirmed by the distinct upfield shift of the ring protons compared to the starting material.
-
1.1 - 1.8 ppm (m, 4H): Aziridine ring protons (
ring). Distinctive multiplets, often appearing as two sets of complex signals due to ring strain and inversion barriers. -
2.5 - 2.8 ppm (t, 2H): Methylene protons adjacent to the ring nitrogen (
). -
3.4 - 3.6 ppm (t, 2H): Methylene protons adjacent to the bromine (
).
Contamination Flag: If you see a large singlet or triplets around
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Solid Precipitate | Formation of Piperazine Dimer | Keep reaction temp |
| Low Yield | Hydrolysis of Aziridine | Ensure NaOH is added slowly; avoid excess water in extraction. |
| Polymerization | Acidic impurities or heat | Add KOH pellets to drying step. Store in dilute solution. |
References
-
Original Synthesis of Nitrogen Mustards: Golumbic, C., Fruton, J. S., & Bergmann, M. (1946). Chemical Reactions of the Nitrogen Mustard Gases. I.
-chloroethyl)amine in Water. The Journal of Organic Chemistry, 11(5), 518–535. Link -
Aziridine Dimerization Kinetics: Dick, C. R. (1967). Reactions of aziridines. I. A mechanism of piperazine formation from aziridines. The Journal of Organic Chemistry, 32(1), 72–75. Link
-
General Aziridine Protocols: Organic Syntheses, Coll. Vol. 4, p.433 (1963); Vol. 34, p.46 (1954). (Adapted for bromo-analogs).[1]
-
Safety Data & Handling: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9033, Aziridine.[4] Link
Sources
Application Notes & Protocols: A Guide to Protein and Peptide Cross-Linking Using Bis(2-bromoethyl)amine
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Power of Covalent Cross-Linking
Chemical cross-linking is a robust technique for elucidating protein-protein interactions, stabilizing protein structures, and preparing protein conjugates.[1][2] By forming stable, covalent bonds between amino acid residues in close proximity, cross-linking can "capture" transient interactions and provide distance constraints for structural modeling.[2][3]
This guide focuses on the application of Bis(2-bromoethyl)amine , a homobifunctional alkylating agent, for cross-linking proteins and peptides. As a nitrogen mustard analogue, it belongs to a class of compounds known for their high reactivity towards nucleophilic groups on biomolecules.[4][5][6] Its short, defined spacer arm makes it an ideal tool for probing close-range interactions. This document provides an in-depth look at its mechanism of action, protocols for its use, and key experimental considerations for successful cross-linking studies.
Mechanism of Action: Alkylation via Aziridinium Intermediates
This compound functions as a bifunctional alkylating agent.[4][6] The core mechanism involves the intramolecular formation of a highly reactive aziridinium ion, which then serves as the electrophile for reaction with nucleophilic amino acid side chains.[7] This process can occur at both ends of the molecule, allowing it to "bridge" two proximal residues.
Key Reaction Steps:
-
Activation: In solution, one of the bromoethyl arms undergoes an intramolecular cyclization, displacing the bromide ion to form a strained, highly electrophilic aziridinium ring.[7]
-
First Alkylation (Monoadduct Formation): A nucleophilic group on the protein attacks and opens the aziridinium ring, forming a stable covalent bond and creating a monoadduct.[6]
-
Second Alkylation (Cross-link Formation): The second bromoethyl arm then undergoes the same activation process, forming another aziridinium ion. A second, nearby nucleophilic residue attacks this intermediate, completing the cross-link.[5][6]
The primary targets for alkylating agents on proteins are amino acid residues with electron-rich atoms.[4][5] The reactivity hierarchy is generally as follows:
-
Cysteine (Thiol group, -SH): Highly nucleophilic, especially at neutral to basic pH.[8]
-
Histidine (Imidazole ring): Reactive, particularly at a pH near its pKa (~6.0).
-
Lysine (ε-Amino group, -NH2): A common target, as it is often abundant on protein surfaces and becomes increasingly nucleophilic at pH > 8.[1]
-
Methionine (Thioether group): Can also be a target for alkylation.[5]
Caption: Figure 1: Reaction Mechanism of this compound.
Experimental Design and Optimization
Careful planning is crucial for a successful cross-linking experiment. The outcome is highly dependent on reaction parameters that influence both the reagent's reactivity and the protein's nucleophilicity.
Buffer Selection and pH Control
The choice of buffer and its pH is arguably the most critical parameter.
-
Avoid Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxyl groups should be avoided as they can compete with the protein for reaction with the cross-linker, effectively quenching the reaction.[1]
-
Recommended Buffers: Non-nucleophilic buffers such as HEPES, Borate, or Phosphate buffers are suitable. Note that while phosphate can be a weak nucleophile, it is generally acceptable.
-
pH Optimization: The reaction pH directly influences which amino acid residues are targeted.
-
pH 6.5-7.5: Favors reaction with the highly nucleophilic thiol groups of cysteine residues.[9]
-
pH 8.0-9.0: Increases the nucleophilicity of primary amines (lysine), making them more competitive targets.[10][11] This pH range often provides a good balance for general cross-linking of surface-exposed residues. However, higher pH also accelerates the hydrolysis of the reagent, so a balance must be struck.
-
Stoichiometry and Concentration
The molar ratio of cross-linker to protein and the overall protein concentration determine the type of cross-links formed.
| Parameter | To Favor Intramolecular Cross-links | To Favor Intermolecular Cross-links | Rationale |
| Protein Concentration | Low (e.g., < 1 mg/mL) | High (e.g., > 2 mg/mL) | Lower concentrations reduce the probability of intermolecular collisions, favoring reactions within a single protein molecule. |
| Cross-linker Molar Excess | Low to Moderate (e.g., 10:1 to 50:1) | Moderate to High (e.g., 20:1 to 100:1) | A lower excess minimizes the chance of multiple modifications that could lead to aggregation or polymerization. Higher excess increases the probability of bridging two separate protein molecules. |
It is essential to empirically test a range of concentrations to find the optimal conditions for your specific system.
Step-by-Step Experimental Protocols
Safety First: this compound hydrobromide is a potent alkylating agent and should be handled with extreme care. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
Reagent Preparation
-
Cross-linker Stock Solution: Due to its reactivity and hygroscopic nature, prepare the this compound hydrobromide stock solution immediately before use.
-
Dissolve the powder in an anhydrous, water-miscible solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
A typical stock concentration is 25-50 mM.
-
-
Quenching Solution: Prepare a quenching solution to terminate the reaction.
-
A 1 M Tris-HCl or 1 M Glycine solution at pH ~7.5 is effective. The high concentration of primary amines will rapidly consume any unreacted cross-linker.
-
Protocol: Intermolecular Cross-Linking to Detect Protein-Protein Interactions
This protocol is designed to identify interaction partners in a purified protein complex or a mixture.
-
Protein Preparation: Prepare the protein sample (e.g., 2-5 mg/mL) in a suitable non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).
-
Reaction Incubation:
-
Bring the protein solution to room temperature.
-
Add the this compound stock solution to the protein sample to achieve the desired final molar excess (e.g., start with a 50:1 molar ratio of cross-linker to protein).
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add the quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all excess cross-linker is neutralized.
-
-
Analysis:
-
Analyze the reaction products immediately or store them at -20°C.
-
SDS-PAGE: The primary method for initial analysis. Successful intermolecular cross-linking will result in the appearance of new, higher-molecular-weight bands corresponding to the cross-linked protein complexes.
-
Mass Spectrometry: For definitive identification of cross-linked peptides and residues, the sample can be processed for "bottom-up" proteomics analysis.[3][17] This involves in-gel or in-solution digestion of the cross-linked products followed by LC-MS/MS analysis.[3]
-
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Cross-linking Efficiency | - Inactive/hydrolyzed cross-linker.- Nucleophilic buffer (e.g., Tris) used.- Incorrect pH for target residues.- Insufficient cross-linker concentration. | - Prepare fresh cross-linker stock immediately before use.- Switch to a non-nucleophilic buffer like HEPES or Borate.- Optimize pH (try a range from 7.0 to 9.0).- Increase the molar excess of the cross-linker. |
| Excessive Aggregation/Precipitation | - Protein concentration is too high.- Molar excess of cross-linker is too high, leading to extensive, uncontrolled polymerization.- Sub-optimal buffer conditions causing protein instability. | - Reduce the protein concentration.- Perform a titration to find the lowest effective cross-linker concentration.- Screen different buffer conditions (pH, salt concentration) to improve protein solubility. |
| Smearing on SDS-PAGE Gel | - Heterogeneous cross-linking, creating a wide range of products.- Partial protein degradation. | - Reduce reaction time or cross-linker concentration.- Ensure protease inhibitors are included in the protein preparation if degradation is suspected. |
Conclusion
This compound is a valuable tool for protein structural and interaction studies. Its short spacer arm and high reactivity make it effective for capturing close-range molecular interactions. Success with this reagent hinges on careful control of experimental variables, particularly buffer composition, pH, and reagent stoichiometry. By following the principles and protocols outlined in this guide, researchers can effectively leverage this cross-linker to gain critical insights into their biological systems.
References
-
Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. G-Biosciences. Available from: [Link]
-
National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]
-
Unknown. Clinical and High-Dose Alkylating Agents. SlideShare. Available from: [Link]
-
G-Biosciences. Protein Cross-Linking. Available from: [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(4), 567–578. Available from: [Link]
-
Lazar, I. M., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Analytical and Bioanalytical Chemistry, 403(8), 2347–2356. Available from: [Link]
-
Götze, M., et al. (2025). Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. bioRxiv. Available from: [Link]
-
Picos-Corrales, L. A., et al. (2023). Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. Polymers, 15(5), 1221. Available from: [Link]
-
Oncohema Key. Alkylating Agents. (2016). Available from: [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14357–14404. Available from: [Link]
-
MP Biomedicals. Safety Data Sheet - 2-Bromoethylamine Hydrobromide. (2017). Available from: [Link]
-
Paphitou, N. I., et al. (2020). The effect of pH on the efficacy of Genipin corneal crosslinking. Investigative Ophthalmology & Visual Science, 61(7), 4165. Available from: [Link]
-
Leitner, A., et al. (2016). Crosslinking and Mass Spectrometry: An Integrated Technology to Understand the Structure and Function of Molecular Machines. Trends in Biochemical Sciences, 41(1), 20–32. Available from: [Link]
-
ResearchGate. The effects of bifunctional alkylating agents on DNA. Available from: [Link]
-
MDPI. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. (2024). Available from: [Link]
-
Encyclopedia.pub. Glutathione-Mediated Conjugation of Anticancer Drugs. (2022). Available from: [Link]
-
MDPI. Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints. (2022). Available from: [Link]
-
Unknown. How to cross-link proteins. Available from: [Link]
-
Oncohema Key. Alkylating Agents. (2016). Available from: [Link]
-
O'Reilly, F. J., et al. (2023). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 120(17), e2216952120. Available from: [Link]
-
Lee, Y. J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 816–823. Available from: [Link]
-
Liv Hospital. 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. (2026). Available from: [Link]
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- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
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- 12. fishersci.com [fishersci.com]
- 13. mpbio.com [mpbio.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for the Synthesis of 4-Substituted Morpholines and Related N-Heterocycles
Executive Summary & Structural Clarification
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties of drug candidates. A common point of confusion in synthetic planning is the proposed use of bis(2-bromoethyl)amine in conjunction with diols to synthesize morpholines.
As an application scientist, it is critical to address this structural misconception directly: This compound cannot form a morpholine ring. The molecule lacks the requisite oxygen atom in its backbone. Reacting it with a diol (e.g., ethylene glycol) would theoretically yield a macrocycle (such as a 9-membered 1,4-dioxa-7-azacyclononane), not a 6-membered morpholine. Instead, this compound is the premier building block for synthesizing 4-substituted piperazines [1].
To successfully synthesize 4-substituted morpholines , one must utilize oxygen-containing precursors. This is achieved via two primary pathways:
-
Transition-Metal Catalysis: The reaction of primary amines with diols (specifically diethylene glycol)[1].
-
Nucleophilic Substitution: The reaction of primary amines with bis(2-bromoethyl) ether (the oxygenated analogue of this compound)[2].
This application note provides field-proven, self-validating protocols for both morpholine synthesis strategies, alongside the parallel piperazine synthesis, ensuring absolute clarity in heterocycle construction.
Mechanistic Pathways & Precursor Selection
Divergent synthetic pathways for 6-membered N-heterocycles from primary amines.
Causality in Reagent Selection
-
Borrowing Hydrogen (Diol Pathway): Utilizing diethylene glycol with a Ru(II) catalyst is a highly atom-economical approach. The catalyst temporarily oxidizes the diol to a dialdehyde, enabling a double reductive amination with the primary amine. This avoids toxic alkyl halides and produces only water as a byproduct[1].
-
SN2 Alkylation (Ether Pathway): For bench-scale synthesis or temperature-sensitive substrates, bis(2-bromoethyl) ether provides a pre-formed C-O-C backbone. The reaction relies on a double SN2 displacement. A non-nucleophilic base (like DIPEA or Et3N) is strictly required to scavenge the generated HBr, preventing the starting amine from precipitating as an unreactive hydrobromide salt[2].
Experimental Protocols
Protocol A: Ru-Catalyzed Synthesis of Morpholines from Amines and Diols
This protocol utilizes a "borrowing hydrogen" methodology, ideal for scalable, green chemistry applications[1].
Step-by-Step Methodology:
-
Reaction Assembly: In a heavy-walled pressure tube equipped with a magnetic stir bar, add the primary amine (1.0 mmol), diethylene glycol (1.2 mmol), and RuCl2(PPh3)3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Suspend the mixture in 1,4-dioxane (2.0 mL). Purge the vessel with argon for 5 minutes to prevent unwanted oxidation of the amine.
-
Cyclization: Seal the tube and heat the mixture to 150 °C in an oil bath for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (3 × 5 mL) to remove unreacted diethylene glycol and the water byproduct.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
-
Validation & Quality Control: This is a self-validating system. Monitor the reaction via LC-MS. At ~4 hours, the intermediate mono-alkylated species (M+88) will dominate the spectra. By 24 hours, this peak must fully transition to the cyclized morpholine product (M+70). The presence of water droplets condensing at the top of the sealed tube serves as a physical indicator of successful condensation.
Protocol B: Catalyst-Free Synthesis via Bis(2-bromoethyl) ether
This protocol is optimized for sensitive substrates that cannot tolerate the 150 °C temperatures required in Protocol A[2].
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add the primary amine (10.0 mmol) and anhydrous DMSO (15 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 equiv). Causality note: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the SN2 reaction. DIPEA is used in excess to neutralize the 2 equivalents of HBr generated.
-
Controlled Addition: Dissolve bis(2-bromoethyl) ether (12.0 mmol) in DMSO (5 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent exothermic spiking.
-
Reaction Maturation: Stir the mixture at 25–50 °C under nitrogen for 48–72 hours.
-
Aqueous Workup: Pour the solution into ice water (100 mL). Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Validation & Quality Control: If this reaction is run in a less polar solvent (e.g., THF), the precipitation of DIPEA hydrobromide salts serves as a real-time visual indicator of reaction progress. In DMSO, the solution remains homogeneous; therefore, validate completion via TLC (ninhydrin stain) to ensure the total consumption of the primary amine.
Protocol C: Synthesis of Piperazines via this compound
To address the original structural query, this protocol details the correct use of this compound[1].
Step-by-Step Methodology:
-
Reagent Preparation: Combine the primary amine (5.0 mmol) and this compound hydrobromide (5.5 mmol) in acetonitrile (20 mL).
-
Base Addition: Add finely powdered anhydrous K2CO3 (20.0 mmol). Causality note: An inorganic base is preferred here to neutralize the hydrobromide salt of the reagent and the two equivalents of HBr generated during cyclization, driving the reaction forward.
-
Cyclization: Reflux the mixture (82 °C) for 16 hours.
-
Workup: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate and purify via chromatography to yield the 4-substituted piperazine.
Quantitative Data & Optimization
The following table summarizes the operational metrics for choosing the correct cyclization strategy based on the desired heterocycle and substrate constraints.
Table 1: Comparative Metrics for N-Heterocycle Synthesis Strategies
| Parameter | Ru-Catalyzed Diol Cyclization | Bis(2-bromoethyl) Ether Alkylation | This compound Alkylation |
| Target Scaffold | 4-Substituted Morpholines | 4-Substituted Morpholines | 4-Substituted Piperazines |
| Key Reagents | Diethylene glycol, Ru(II) | Bis(2-bromoethyl) ether, Base | This compound, Base |
| Typical Yield | 60–85% | 70–95% | 65–90% |
| Byproducts | Water (Green chemistry) | Amine hydrobromide salts | Amine hydrobromide salts |
| Reaction Temp | 150–180 °C (Sealed tube) | 25–80 °C | 80–120 °C |
| Primary Advantage | Atom-economical, scalable | Mild conditions, catalyst-free | Direct access to piperazines |
(Note: Recent advancements also allow for the synthesis of morpholines using ethylene sulfate and 1,2-amino alcohols, providing an alternative redox-neutral pathway[3].)
References
1.[1] Title: Ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols. Source: SciSpace. 1 2.[2] Title: (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Source: Organic Syntheses. 2 3.[3] Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Source: ACS Publications. 3
Sources
preparation of bifunctional chelating agents using 2,2'-dibromodiethylamine
Application Note: High-Purity Synthesis of Macrocyclic Bifunctional Chelating Agents (BFCAs) via 2,2'-Dibromodiethylamine
Abstract
This application note details the robust synthesis of 1,4,7-triazacyclononane (TACN) based bifunctional chelating agents (BFCAs) utilizing 2,2'-dibromodiethylamine (bis(2-bromoethyl)amine) as the primary electrophilic building block. While 2,2'-dibromodiethylamine is a potent nitrogen mustard and vesicant requiring Biosafety Level 2+ (BSL-2+) handling, it remains the most direct "staple" reagent for constructing the N-alkylated macrocycles essential for modern nuclear medicine (e.g., ⁶⁸Ga-PET and ¹⁷⁷Lu-Theranostics). This guide focuses on the Richman-Atkins cyclization pathway, optimized for high yield and safety, to generate the p-SCN-Bn-NOTA core.
Part 1: Safety & Handling (The "Mustard" Protocol)
CRITICAL WARNING: 2,2'-dibromodiethylamine is a nitrogen mustard analogue (closely related to HN1/HN2 chemical warfare agents). It is a severe vesicant (blister agent) and DNA alkylator.[1]
-
Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (minimum), Tyvek sleeves or lab coat, and full-face shield.
-
Decontamination Solution (Mandatory): Prepare a "Quench Mix" before opening the reagent bottle.
-
Waste: All glassware and gloves must be soaked in the Quench Mix for 24 hours before disposal.
Part 2: Mechanistic Insight
The utility of 2,2'-dibromodiethylamine lies in its dual electrophilicity. However, the free base is unstable; it rapidly undergoes intramolecular cyclization to form a highly reactive aziridinium ion .
-
The Instability: In free base form, the amine lone pair attacks the
-carbon, displacing bromide. -
The Fix: To use this reagent for macrocyclization, the central nitrogen must be "deactivated" (protected) with an electron-withdrawing group (EWG) like a Tosyl (Ts) or Nosyl (Ns) group.
-
The Cyclization: The protected bis-bromide then reacts with a disodium salt of a diamine (Richman-Atkins method) to close the ring.
Figure 1: Reaction Pathway & Aziridinium Risk
Caption: The critical divergence between toxic self-polymerization (red) and controlled stabilization via tosylation (green) for BFCA synthesis.
Part 3: Experimental Protocol
Phase A: Preparation of N-Tosyl-bis(2-bromoethyl)amine
Objective: Convert the unstable precursor into a stable electrophile for cyclization.
Materials:
-
2,2'-dibromodiethylamine HBr salt (10 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (11 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Suspension: Suspend 2,2'-dibromodiethylamine HBr (3.11 g, 10 mmol) in anhydrous DCM (50 mL) at 0°C under Argon.
-
Base Addition: Add TEA (3.5 mL, 25 mmol) dropwise. Note: The solution may turn slightly cloudy as HBr is neutralized.
-
Tosylation: Immediately add TsCl (2.1 g, 11 mmol) in small portions over 15 minutes.
-
Why? Rapid addition ensures the TsCl reacts with the amine before the amine can self-alkylate.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 12 hours.
-
Workup: Wash with 1M HCl (2x), then Brine. Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Target:N-Tosyl-bis(2-bromoethyl)amine (White solid/oil).
-
Phase B: The Richman-Atkins Cyclization (Synthesis of TACN Core)
Objective: Create the 9-membered triaza ring.
Materials:
-
N,N'-Ditosylethylenediamine (Prepared separately)
-
Sodium Hydride (NaH) (60% dispersion)
-
N-Tosyl-bis(2-bromoethyl)amine (From Phase A)
-
DMF (Anhydrous)
Step-by-Step:
-
Salt Formation: In a flame-dried flask, dissolve N,N'-Ditosylethylenediamine (10 mmol) in DMF (100 mL). Carefully add NaH (22 mmol) at 0°C. Stir for 1 hour until H₂ evolution ceases.
-
Result: Formation of the disodium salt (highly nucleophilic).
-
-
Cyclization: Add N-Tosyl-bis(2-bromoethyl)amine (10 mmol) dissolved in DMF (20 mL) dropwise over 30 minutes.
-
Heating: Heat the mixture to 100°C for 18-24 hours.
-
Quench: Cool to RT. Slowly add water to quench excess NaH.
-
Precipitation: Pour the reaction mixture into ice water (500 mL). The product, 1,4,7-tritosyl-1,4,7-triazacyclononane (Ts3-TACN) , typically precipitates as a white solid. Filter and wash with water/methanol.
Phase C: Deprotection & Functionalization (The BFCA)
Objective: Remove protecting groups and add the chelating arms/linker.
Step-by-Step:
-
Detosylation: Dissolve Ts3-TACN in conc. H₂SO₄ (10 mL/g) and heat to 140°C for 24 hours.
-
Safety: This produces SO₂ gas. Use a scrubber.
-
-
Isolation: Cool, neutralize with NaOH (pH 14), and extract with Chloroform. Evaporate to yield the free TACN base.
-
Arm Attachment (BFCA Synthesis):
-
React TACN with 2 equivalents of tert-butyl bromoacetate and 1 equivalent of p-nitrobenzyl bromide (in MeCN with K₂CO₃).
-
Logic: This creates a "NO2A" derivative with a pendant nitrobenzyl group.
-
-
Reduction & Activation:
-
Reduce the nitro group (H₂/Pd-C) to an amine.
-
React with Thiophosgene (CSCl₂) to form the Isothiocyanate (-NCS) .
-
Final Product: p-SCN-Bn-NOTA (Ready for conjugation to antibodies).
Part 4: Data Summary & Quality Control
Table 1: Typical Yields & Specifications
| Step | Product | Typical Yield | QC Method | Key Characteristic |
| 1 | N-Ts-bis(2-bromoethyl)amine | 75-85% | ¹H NMR | Triplet at ~3.6 ppm (CH₂Br) |
| 2 | Ts3-TACN (Macrocycle) | 60-70% | MS (ESI+) | [M+H]⁺ matches calc. mass |
| 3 | TACN (Free Base) | 85-90% | ¹³C NMR | 3 peaks (symmetrical) |
| 4 | p-SCN-Bn-NOTA | 30-40% (overall) | HPLC | >95% purity required for labeling |
Figure 2: Synthesis Workflow
Caption: Step-by-step workflow from linear precursor to functionalized bifunctional chelator.
Part 5: Troubleshooting & Expert Tips
-
The "Polymerization" Trap:
-
Symptom:[2][3][4][5][6][7][8] In Phase B, the reaction turns into an insoluble gum.
-
Cause: Concentration too high. Intermolecular polymerization competed with intramolecular cyclization.
-
Fix: Use High Dilution Conditions (0.05 M or lower) for the cyclization step. Add the electrophile very slowly via syringe pump.
-
-
Incomplete Detosylation:
-
Handling the HBr Salt:
-
2,2'-dibromodiethylamine HBr is hygroscopic. Dry it in a vacuum desiccator over P₂O₅ before use to ensure accurate stoichiometry.
-
References
-
Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. Link
-
Chong, H. S., et al. (2008). Rational design and generation of bimodal bifunctional ligands for antibody-targeted radiation cancer therapy. Journal of Medicinal Chemistry, 51(1), 118-125. Link
-
CDC/NIOSH. (2011). Emergency Response Card: Nitrogen Mustard (HN-1, HN-2, HN-3).[7] Centers for Disease Control and Prevention. Link
-
Dumont, A., et al. (2023). Design and synthesis of a new bifunctional chelating agent NO2A-AHM. Molecules. Link
-
Org. Synth. (1941).
-Bromoethylamine Hydrobromide.[4][9] Organic Syntheses, Coll.[9] Vol. 2, p.91. Link
Sources
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 3. Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β-Keto Phosphonates with N-Nosyl- O-(2-bromoethyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hsdl.org [hsdl.org]
- 6. nj.gov [nj.gov]
- 7. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. dhd2.org [dhd2.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Portal: Purification of Bis(2-bromoethyl)amine Hydrobromide
Welcome to the Technical Support Portal for the isolation and purification of Bis(2-bromoethyl)amine hydrobromide (CAS: 43204-63-3). This guide is designed for synthetic chemists and drug development professionals dealing with the downstream processing of nitrogen mustards and related intermediates.
Unlike traditional crystallizations, the purification of this specific compound from its primary synthetic impurity requires a counter-intuitive approach. This portal provides the mechanistic causality, validated standard operating procedures (SOPs), and troubleshooting matrices to ensure high-purity yields.
Physicochemical Specifications & Causality
Understanding the thermodynamic properties of your target molecule is the first step in successful purification. This compound HBr is typically synthesized by the bromination of diethanolamine using hydrobromic acid[1]. The primary impurity in the crude mixture is unreacted diethanolamine hydrobromide .
The purification strategy exploits the drastic difference in polarity and hydrogen-bonding capacity between the diol impurity and the brominated product.
Table 1: Physicochemical Properties & Purification Relevance
| Property | Value | Causality / Relevance to Purification Strategy |
| CAS Number | 43204-63-3 | Unique identifier for procurement, safety tracking, and spectral reference[2]. |
| Molecular Formula | C4H10Br3N | Determines the molecular weight (311.84 g/mol ) for stoichiometric calculations[2]. |
| Melting Point | 203–205 °C | High melting point indicates a strong ionic lattice, useful for final purity validation[2]. |
| Solubility (Acetone) | Moderate (Product) vs. Poor (Impurity) | The core thermodynamic driver. Acetone acts as a selective anti-solvent for the highly polar diol impurity while dissolving the less polar brominated product[1]. |
Standard Operating Procedure (SOP): Acetone-Mediated Selective Precipitation
Many researchers fail at this purification because they expect the target product to crystallize out of the solvent. The purification of this compound HBr from acetone is actually a reverse recrystallization (selective precipitation). The highly polar diol impurity remains insoluble in the crystal lattice, while the target product dissolves into the filtrate[1].
Step-by-Step Protocol
-
Suspension Preparation : Transfer the crude, dried reaction mixture (containing this compound HBr and unreacted diethanolamine HBr) into a round-bottom flask. Add anhydrous acetone (approximately 5–10 mL per gram of crude material).
-
Kinetic Dissolution (Heating) : Heat the suspension to a gentle reflux (approx. 56 °C) under vigorous magnetic stirring for 30 to 60 minutes.
-
Mechanistic Insight: Refluxing maximizes the kinetic dissolution of the less polar brominated product. The highly polar diethanolamine HBr impurity remains locked in its solid state due to strong intermolecular hydrogen bonding that acetone cannot disrupt.
-
-
Hot Filtration : Rapidly filter the hot suspension through a pre-warmed jacketed Buchner funnel or sintered glass crucible.
-
Cake Washing : Wash the filter cake (which is the diethanolamine HBr impurity) with a minimal volume of boiling anhydrous acetone. Combine these washings with the main filtrate.
-
Product Isolation : Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The pure this compound hydrobromide will crystallize as the solvent is removed.
-
Iterative Polish : If spectral analysis indicates residual impurity, repeat steps 1–5 on the isolated solids. Successive recrystallization attempts from acetone will progressively drive the purity higher[1].
Self-Validation Checkpoint
Do not proceed to downstream phosphorylation or alkylation reactions without validating the purity of the concentrated product using
-
Target Product (this compound HBr) : Exhibits distinct triplets at
3.55 (4H) and 3.45 (4H)[1]. -
Impurity (Diethanolamine HBr) : Exhibits triplets shifted upfield to
3.78 (4H) and 3.12 (4H)[1]. -
Validation: The complete absence of the 3.78/3.12 signals confirms a self-validated, successful purification.
Workflow & Pathway Visualization
Workflow for the selective purification of this compound HBr using acetone.
Troubleshooting Matrix & FAQs
Q1: Why is my product yield so low after the acetone recrystallization? A1: You are likely treating this as a traditional recrystallization. The acetone protocol is a reverse recrystallization. The impurity (diethanolamine HBr) crystallizes and remains in the filter cake, while your target product is dissolved in the filtrate[1]. If you discarded the filtrate, you discarded your product. Always concentrate the filtrate to recover the this compound HBr.
Q2: I am still seeing diethanolamine HBr in my
Q3: During hot filtration, the product precipitates in the funnel. How do I prevent this? A3: this compound HBr has moderate solubility in acetone, which drops rapidly as the solvent cools. Use a jacketed, pre-warmed Buchner funnel and apply a slight vacuum. If precipitation occurs in the stem of the funnel, immediately wash it down with boiling anhydrous acetone to ensure all product reaches the receiving flask.
Q4: Can I substitute acetone with ethanol or water to improve overall solubility? A4: No. Both the product and the diethanolamine HBr impurity are highly soluble in water and protic solvents like ethanol due to their hydrobromide salt nature. Acetone, a polar aprotic solvent, provides the exact dielectric environment needed to differentiate the hydrogen-bonding diol impurity from the brominated product. Changing the solvent will destroy the selective precipitation mechanism.
References
Sources
minimizing aziridinium ion formation during storage of Bis(2-bromoethyl)amine
Technical Troubleshooting & Protocol Guide for Minimizing Aziridinium Ion Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose in vitro assays fail not because of their biological model, but because their alkylating agent degraded in the vial before the experiment even began.
Bis(2-bromoethyl)amine is a potent nitrogen mustard. Its efficacy relies entirely on its ability to form a highly reactive aziridinium ion. However, if this ion forms prematurely during storage or reconstitution, the compound will rapidly hydrolyze or polymerize, rendering it useless. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to maintain the absolute integrity of your compound.
Mechanistic Insight: The "Why" Behind Degradation
Before troubleshooting, you must understand the kinetics of the molecule. This compound contains a secondary amine and two beta-bromide leaving groups. In its free base form (at neutral or alkaline pH), the nitrogen's lone pair of electrons acts as an internal nucleophile. It attacks the adjacent beta-carbon, displacing the bromide ion to form a highly strained, three-membered aziridinium ring 1.
While this intermediate is the active electrophile responsible for DNA alkylation in pharmacological applications , during storage, this same intermediate reacts indiscriminately with ambient moisture (hydrolysis) or other mustard molecules (polymerization) 2.
Mechanistic pathway of this compound degradation and stabilization.
Troubleshooting & FAQ Guide
Q1: My stored this compound turned into a gummy polymer in the vial. What happened? A1: You likely stored the compound in its free base form, or your salt was exposed to a basic environment.
-
Causality: The free base form allows the nitrogen lone pair to attack the beta-carbon, forming the aziridinium ion 1. Because this ion is highly electrophilic, it reacts with other unreacted amine molecules in the vial, leading to uncontrolled oligomerization and polymerization 2.
-
Solution: Always purchase and store the compound as a hydrobromide (HBr) salt . Protonation of the secondary amine ties up the lone pair, eliminating its nucleophilicity and preventing the intramolecular cyclization 3.
Q2: I stored the HBr salt at room temperature, but my LC-MS shows hydrolysis products (hydroxyethyl derivatives). Why? A2: Your storage environment was not strictly anhydrous.
-
Causality: Even as a salt, ambient moisture can drive the equilibrium slightly toward the free base or directly participate in slow hydrolysis. Water acts as a nucleophile, attacking any trace aziridinium ions formed, yielding mono- or di-hydroxyethyl byproducts 2.
-
Solution: Store under an inert atmosphere (argon or nitrogen) in a desiccator 4. Furthermore, while the HBr salt is technically stable at room temperature, long-term storage of nitrogen mustards is optimal at -10°C to -20°C to kinetically freeze degradation pathways [[5]]().
Q3: When I reconstitute the salt for my assay, it degrades rapidly before I can add my target nucleophile. How do I stabilize it in solution? A3: You are likely reconstituting in a neutral or alkaline buffer.
-
Causality: Reconstitution in physiological buffers (pH ≥ 7.0) rapidly deprotonates the amine. The freed lone pair immediately initiates aziridinium ion formation, which then reacts with the aqueous solvent before it ever reaches your target 2.
-
Solution: Reconstitute in a slightly acidic vehicle (e.g., 0.1% TFA or dilute HCl/HBr at pH 3-4) to maintain protonation. Only neutralize the solution in situ immediately prior to introducing the target nucleophile.
Quantitative Data: Storage Conditions & Stability
| Storage State | Temperature | Environmental Condition | pH (if in solution) | Estimated Stability / Outcome |
| Free Base (Neat) | Room Temp (25°C) | Ambient Air | N/A | Rapid polymerization / degradation (Hours to Days) 2 |
| HBr Salt (Solid) | Room Temp (25°C) | Inert Atmosphere (Ar/N₂) | N/A | Stable for moderate periods; trace hydrolysis possible if moisture present 4, 6 |
| HBr Salt (Solid) | -10°C to -20°C | Desiccated / Inert | N/A | Highly stable (> 6 weeks to months); optimal for long-term storage 5 |
| Aqueous Solution | 37°C | Physiological Buffer | 7.4 | Rapid aziridinium formation; half-life in minutes to hours [[5]](), |
| Aqueous Solution | 4°C | Acidic (pH < 4.0) | < 4.0 | Hydrolysis suppressed; stable for short-term handling 2 |
Validated Experimental Protocols
Protocol: Self-Validating Preparation and Reconstitution of this compound Objective: To reconstitute the HBr salt for downstream assays while preventing premature aziridinium ion formation, with built-in LC-MS validation.
Phase 1: Controlled Equilibration
-
Remove the sealed, desiccated vial of this compound hydrobromide from -20°C storage.
-
Causality Check: Do NOT open the vial immediately. Allow it to equilibrate to room temperature for exactly 30 minutes. Opening a cold vial causes rapid condensation of atmospheric moisture onto the hygroscopic salt, providing the water necessary to drive hydrolysis upon reconstitution 2.
-
Purge a glove box or desiccator with inert gas (Argon or Nitrogen) before opening the vial 4.
Phase 2: Acidic Reconstitution 4. Prepare an anhydrous, slightly acidic reconstitution vehicle (e.g., 0.1% Trifluoroacetic acid in LC-MS grade Acetonitrile). 5. Inject the vehicle into the vial to achieve the desired stock concentration (e.g., 10 mM). 6. Causality Check: The acidic environment ensures the secondary amine remains fully protonated. This completely suppresses the nitrogen lone pair's nucleophilicity, preventing the intramolecular cyclization required to form the aziridinium ion 2.
Phase 3: Integrity Validation (Self-Validation Step) 7. Before proceeding to the biological assay, withdraw a 1 µL aliquot and inject it into an LC-MS system (C18 column, acidic mobile phase). 8. Validation Criteria:
-
Pass: A dominant mass peak corresponding to the intact protonated parent mass [M+H]+.
-
Fail: Observation of peaks corresponding to[M - Br + H2O]+ (hydroxyethyl byproduct) or [M - Br]+ (stable aziridinium adducts). If these are present, the batch has polymerized or hydrolyzed and must be discarded .
Phase 4: In Situ Activation 9. Transfer the validated stock solution to the assay plate. 10. Immediately introduce the physiological buffer (pH 7.4) containing your target nucleophile or cells. 11. Causality Check: Neutralizing the pH deprotonates the amine, triggering active aziridinium formation precisely when the target is present to capture it, maximizing alkylation efficiency and minimizing off-target degradation 5.
References
-
Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier Source: Taylor & Francis URL:[Link]
- US6656926B2 - Phosphoramide compounds Source: Google Patents URL
-
Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics Source: PubMed URL:[Link]
Sources
- 1. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6656926B2 - Phosphoramide compounds - Google Patents [patents.google.com]
- 4. 43204-63-3|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tlcstandards.com [tlcstandards.com]
quenching unreacted Bis(2-bromoethyl)amine in reaction waste
Knowledge Base Article: KBA-742
Topic: Quenching Unreacted Bis(2-bromoethyl)amine in Reaction Waste
Executive Summary & Hazard Profile
Target Compound: this compound (Hydrobromide salt: CAS 2576-47-8; Free base: CAS 924-43-6). Class: Nitrogen Mustard Precursor / Bifunctional Alkylating Agent. Risk Level: Critical . This compound is a potent blister agent and potential carcinogen. It acts by cyclizing to form an electrophilic aziridinium ion, which can alkylate DNA (specifically the N7 position of guanine).[1]
The Solution:
Simple hydrolysis (adding water/base) is insufficient and dangerous because it is slow and reversible. The industry-standard protocol utilizes Sodium Thiosulfate (
The Mechanism: Why Thiosulfate?
To troubleshoot effectively, you must understand the chemistry occurring in your waste container.
-
Activation: The free amine cyclizes to form a highly reactive Aziridinium Ion .
-
Quenching: Thiosulfate (
) is a superior nucleophile compared to water or hydroxide. It attacks the aziridinium ring (or the carbon bearing the bromide) rapidly. -
Result: The formation of a Bunte Salt (organic thiosulfate). This reaction is irreversible, unlike hydrolysis.
Visualizing the Pathway:
Figure 1: The kinetic pathway of quenching. Thiosulfate intercepts the reactive intermediate before it can alkylate biological targets.
Standard Operating Procedure (SOP)
Prerequisites:
-
PPE: Double nitrile gloves, chemical splash goggles, lab coat, fume hood (face velocity > 0.5 m/s).
-
Quenching Solution: 10% (w/v) Sodium Thiosulfate + 1% (w/v) Sodium Bicarbonate in water.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Dilution | Dilute the reaction waste with a compatible solvent (e.g., water or acetonitrile) to ensure the concentration of the alkylating agent is < 5%. Concentrated mustards can polymerize exothermically. |
| 2 | pH Check | Check the pH of the waste. If acidic (pH < 5), add Sodium Bicarbonate until pH is neutral (7–8). |
| 3 | Quench Addition | Add the Thiosulfate/Bicarbonate solution to the waste. Use a 20-fold molar excess of thiosulfate relative to the amine. |
| 4 | Stirring | Stir vigorously at room temperature for 18–24 hours . |
| 5 | Phase Management | If the waste contains immiscible organics (DCM, Toluene), add enough co-solvent (Ethanol or Acetone) to create a single phase, or stir rapidly to create an emulsion. |
| 6 | Validation | Perform the NBP Test (See Section 4) to confirm destruction. |
| 7 | Disposal | Once negative, neutralize the final solution to pH 7 and dispose of as non-halogenated organic waste (unless other solvents dictate otherwise). |
Validation: The NBP Test
You cannot rely on calculation alone. You must chemically verify the destruction of the alkylating agent using 4-(p-nitrobenzyl)pyridine (NBP).
Reagents:
-
Solution A: 5% w/v NBP in Acetone.
-
Solution B: 50% v/v Triethylamine (TEA) in Acetone (or 1M NaOH).
Assay Workflow:
-
Take 10 µL of the quenched reaction mixture.
-
Add to 100 µL of Solution A (NBP) in a test tube or HPLC vial.
-
Heat at 100°C for 5 minutes (use a heat block).
-
Cool briefly and add 100 µL of Solution B (Base).
Interpretation:
-
Colorless / Pale Yellow: Negative (Safe).
-
Purple / Blue: Positive (Active Alkylating Agent present). Action: Add more thiosulfate and stir for another 24h.
Troubleshooting Guide (FAQ)
Q1: My quenching mixture turned cloudy and yellow/white. Is this dangerous?
-
Diagnosis: This is likely elemental sulfur .[2]
-
Cause: Sodium thiosulfate decomposes in acidic environments (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fix: This indicates your pH was too low. While sulfur itself is not highly toxic, the decomposition reduces the effective concentration of thiosulfate available to quench the mustard.
-
Prevention: Always add Sodium Bicarbonate to the quenching solution to buffer the pH > 7.
Q2: I have a biphasic waste stream (e.g., Dichloromethane layer). Can I just stir it?
-
Diagnosis: Poor phase transfer kinetics.
-
Risk: The thiosulfate (aqueous) cannot reach the mustard (organic). The interface surface area is the limiting factor.
-
Fix: You must either:
-
Add a co-solvent (Acetone or Ethanol) to homogenize the mixture.
-
Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide), though this adds cost/complexity.
-
Stir extremely vigorously (vortex/high-shear) for 48+ hours. Co-solvent is preferred.
-
Q3: The NBP test is slightly purple, but I used a huge excess of thiosulfate.
-
Diagnosis: False positive or slow kinetics.
-
Cause: Highly acidic samples can sometimes interfere with NBP. Alternatively, the "mustard" might be trapped in a precipitate/polymer.
-
Fix: Filter any solids and re-test the filtrate. If still purple, add fresh thiosulfate and raise the temperature slightly (to 35°C), then re-test in 4 hours.
Q4: Can I use bleach (Sodium Hypochlorite)?
-
Answer: NO.
-
Reasoning: Bleach can oxidize the amine to form chloramines or other volatile, toxic species. It is less predictable than thiosulfate for nitrogen mustards and can cause exothermic runaways. Stick to Thiosulfate.[2][3][4]
Decision Logic Diagram
Figure 2: Operational workflow for the safe destruction of alkylating agent waste.
References
-
Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (The authoritative source for chemical degradation protocols).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitrogen Mustards. (General hazard guidance for alkylating agents). [Link]
Sources
storage conditions to prevent hydrolysis of Bis(2-bromoethyl)amine
Welcome to the technical support guide for Bis(2-bromoethyl)amine and its hydrobromide salt. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a nitrogen mustard analogue, this compound is highly susceptible to hydrolysis, a process that can compromise experimental outcomes. This guide provides in-depth answers, troubleshooting protocols, and the scientific rationale behind our recommendations to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound hydrobromide?
The consensus from multiple safety and technical data sheets is to store the compound in a cool, dry, and well-ventilated area .[1] Key recommendations are summarized below:
| Parameter | Recommendation | Rationale & Sources |
| Temperature | Varies; Room Temperature or 2-8°C | Some suppliers recommend ambient or room temperature[2], while others specify refrigeration at 2-8°C[3]. For long-term storage, 2-8°C is the most conservative and recommended approach to minimize any potential thermal degradation. For daily use, a desiccator at room temperature is acceptable. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | While not always explicitly stated for the hydrobromide salt, it is best practice for reactive alkylating agents to prevent oxidative degradation. |
| Moisture | Strictly protect from moisture. [4] | The compound is hygroscopic (tending to absorb moisture from the air)[5]. Moisture is the primary driver of hydrolysis. Store in a desiccator. |
| Container | Tightly sealed, original container | Prevents exposure to atmospheric moisture and contaminants. Ensure the container is securely sealed after each use.[1] |
| Incompatibilities | Strong oxidizing agents | Avoid storage near strong oxidizers to prevent hazardous reactions.[4][6] |
Q2: Why is moisture so detrimental to this compound? What is the mechanism of hydrolysis?
Moisture is the primary cause of degradation for this compound. The molecule belongs to the class of nitrogen mustards, which are characterized by a key reactive pathway: intramolecular cyclization.[7][8][9]
The nitrogen atom's lone pair of electrons attacks one of the β-carbon atoms, displacing the bromide leaving group. This forms a highly strained and extremely reactive three-membered ring called an aziridinium ion . Water, acting as a nucleophile, will readily attack and open this ring, resulting in the substitution of the bromine with a hydroxyl group. This process can occur a second time, ultimately rendering the compound inactive for its intended purpose as an alkylating agent.
The hydrobromide salt form (this compound HBr) significantly enhances stability. The protonation of the amine nitrogen makes its lone pair less available for the initial cyclization step, thus inhibiting the hydrolysis cascade. However, in the presence of sufficient moisture, this protection can be overcome.
Caption: Mechanism of this compound hydrolysis via an aziridinium intermediate.
Q3: The solid in my bottle appears clumped and sticky. Is it still usable?
Clumping or a sticky appearance is a strong physical indicator of moisture absorption.[5] This suggests that the hydrolysis process may have begun. While the material may not be completely degraded, its purity is compromised.
Recommendation: It is highly inadvisable to use the material for any sensitive application where stoichiometry is critical. The presence of hydrolyzed impurities can lead to failed reactions, inconsistent results, and the formation of unexpected byproducts. For best results, discard the compromised reagent and use a fresh, properly stored stock.
Troubleshooting Guide
Problem: My reaction yield is low, or the reaction failed entirely.
If you suspect reagent degradation is the cause of poor experimental outcomes, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected this compound hydrolysis.
Protocols & Methodologies
Protocol 1: Proper Handling and Aliquoting to Minimize Moisture Exposure
This protocol is essential to maintain the integrity of a new bottle of this compound hydrobromide.
-
Preparation: Move the sealed container from cold storage (if applicable) to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This prevents condensation from forming on the cold container when opened.
-
Inert Environment: If possible, perform all manipulations inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is not available, work quickly in an area with low humidity.
-
Weighing: Instead of repeatedly opening the main stock bottle, weigh out an amount sufficient for several experiments into a smaller, tared vial. This will be your "working aliquot."
-
Sealing: Immediately and tightly seal the main stock bottle. Use PTFE tape (plumber's tape) around the threads for an extra barrier against moisture before returning it to storage.
-
Storage of Aliquot: Store the smaller working aliquot vial inside a desiccator.
Protocol 2: Analytical QC Check for Hydrolysis
If you suspect degradation, you can use analytical methods to confirm the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[10][11]
-
Sample Preparation:
-
Prepare a dilute solution of your suspect this compound hydrobromide in a suitable volatile solvent in which it is soluble.
-
If available, prepare a similar solution from a brand new, unopened bottle or a trusted reference standard.
-
-
GC-MS Parameters (General Guidance):
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).[10]
-
Injector: Set to a temperature of ~250°C.
-
Oven Program: Start at a low temperature (~50-60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~280°C.[10]
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Compare the chromatograms of your suspect sample and the reference sample.
-
Look for new peaks in the suspect sample that are not present in the reference.
-
The primary hydrolysis product, bis(2-hydroxyethyl)amine, will have a different retention time and mass spectrum. Analyze the mass spectra of any new peaks to identify potential degradation products. The presence of significant impurity peaks confirms degradation.
-
References
-
Pharmaffiliates. (n.d.). This compound Hydrobromide. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2012). Bis(2-bromoethyl)ammonium bromide. Retrieved from [Link]
-
MP Biomedicals. (2017). Safety Data Sheet: 2-Bromoethylamine Hydrobromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Toxicological Profile for Sulfur Mustard. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2020). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved from [Link]
-
New York State Department of Health. (n.d.). Nitrogen Mustards Fact Sheet. Retrieved from [Link]
-
ChemSrc. (2025). This compound hydrobromide. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Blister Agents: Nitrogen Mustards (HN-1, HN-2, HN-3) Medical Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. Retrieved from [Link]
-
MDPI. (2023). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). Retrieved from [Link]
-
Revue Roumaine de Chimie. (2006). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound hydrobromide | CAS#:43204-63-3 | Chemsrc [chemsrc.com]
- 7. NITROGEN MUSTARD HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. dhd2.org [dhd2.org]
- 9. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of Bis(2-bromoethyl)amine Hydrobromide in
This guide provides an in-depth technical analysis of the 1H NMR interpretation of Bis(2-bromoethyl)amine hydrobromide in Deuterium Oxide (
Executive Summary
This compound hydrobromide (CAS: 43204-63-3) is a symmetric secondary amine salt primarily used as a linker or intermediate in the synthesis of heterocycles and drug conjugates.[1] In
Core Insight: Unlike its chloro-analog (nitrogen mustard), the bromo-derivative exhibits faster cyclization kinetics to the reactive aziridinium ion in aqueous solution. Therefore, the "performance" of the NMR method relies heavily on its ability to detect the onset of this degradation, which appears as a loss of symmetry and the emergence of complex multiplets.
Quick Reference Data ( )
| Parameter | Value |
| Chemical Formula | |
| Primary Signals | |
| Multiplicity | Triplet (approx. |
| Solvent Residual | HDO ( |
| Critical Impurity | N-(2-bromoethyl)aziridinium ion |
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity and reproducibility, follow this self-validating protocol.
Materials & Preparation[2][3][4][5][6][7][8][9]
-
Solvent: Deuterium Oxide (
), 99.9% D. Note: Use ampoules to minimize HDO water peak. -
Reference: Sodium 3-(trimethylsilyl)propionate-
(TSP) or DSS. Avoid TMS (insoluble in ). -
pH Consideration: The sample is an acidic hydrobromide salt. Dissolution in
will result in an acidic pH (~pH 3-5). Do not neutralize unless studying the free base, as the free amine rapidly cyclizes to the aziridinium ion at neutral/basic pH.
Step-by-Step Workflow
-
Weighing: Transfer 10–15 mg of this compound HBr into a clean vial.
-
Solvation: Add 0.6 mL
. Agitate gently; the salt is highly soluble. -
Transfer: Transfer to a 5 mm NMR tube.
-
Acquisition:
-
Pulse Sequence: zg30 (standard 1H).
-
Scans (NS): 16 or 32 (sufficient for >10 mg).
-
Relaxation Delay (D1):
seconds to ensure accurate integration of CH2 protons.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and baseline correction. Reference TSP/DSS to 0.00 ppm.
Figure 1: Validated NMR workflow ensuring minimal degradation during preparation.
Spectral Analysis: The "Product" Profile
The molecule possesses
Assignment Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 3.71 ppm | Triplet ( | 4H | Deshielded by Bromine. | |
| 3.51 ppm | Triplet ( | 4H | Deshielded by Ammonium. | |
| 4.79 ppm | Singlet ( | Var. | Residual Solvent. | |
| ~8-9 ppm | Broad ( | -- | Usually exchanges with |
Note: Chemical shifts may vary by ±0.1 ppm depending on concentration and exact pH. The values above represent the typical range for the hydrobromide salt. [1, 2]
Interpretation Logic
-
Symmetry: The presence of only two triplet signals (integrating 1:1) confirms the symmetry of the bis-alkyl chains.
-
Inductive Effects:
-
The Bromine atom is electronegative, pulling electron density and deshielding the
-protons ( 3.71). -
The Ammonium nitrogen (
) is also electron-withdrawing, but typically slightly less deshielding than the halogen in this specific aliphatic chain context, placing the -protons at 3.51. -
Comparison Note: In the Chloro-analog, the
signal is typically further downfield ( ppm) due to the higher electronegativity of Chlorine compared to Bromine (Heavy Atom Effect).
-
Comparative Analysis: Alternatives & Impurities
To evaluate the quality of your compound, you must compare it against its common analogs and degradation products.
Comparison 1: Vs. Bis(2-chloroethyl)amine (Nitrogen Mustard)
Researchers often choose between the Bromo- and Chloro- analogs based on reactivity.
| Feature | This compound HBr | Bis(2-chloroethyl)amine HCl | Implications |
| Halogen Shift | Cl is more deshielding. | ||
| Reactivity | High (Fast Cyclization) | Moderate (Slower Cyclization) | Bromide is a better leaving group. |
| Stability in | Low (Degrades in hours at neutral pH) | Moderate (Stable for days at acidic pH) | Critical: Bromo-analog requires stricter pH control. |
Comparison 2: Vs. Degradation Product (Aziridinium Ion)
The primary "performance failure" of this reagent is premature cyclization. In
Diagnostic Signals of Degradation:
-
Loss of Symmetry: The molecule becomes asymmetric (one arm cyclized, one arm open).
-
Aziridinium Ring Protons: Look for complex multiplets in the 3.0 – 3.5 ppm range.
-
Hydrolysis End-Product (Diethanolamine): If fully hydrolyzed, signals shift upfield to
3.85 ( ) and 3.20 ( ) .
Figure 2: Degradation pathway visible via NMR monitoring.
Troubleshooting & Validation
Issue: Broad peaks or extra splitting.
-
Cause: pH is likely too high (near pKa ~8-9), causing exchange broadening or partial cyclization.
-
Solution: Add a drop of DCl or ensure the salt form is pure HBr.
Issue: Integration is not 1:1.
-
Cause: Presence of mono-alkylated impurity (2-bromoethylamine) or solvent overlap.
-
Solution: Check for a triplet around
3.4 ppm (mono-amine) or verify the HDO suppression did not affect the 3.5-3.7 region.
References
-
Pettit, G. R., et al. (1964). Antineoplastic Agents. Preparation of N-Bis(2-bromoethyl)amine Hydrobromide. Journal of Organic Chemistry.
-
ChemicalBook. (2024). 2-Bromoethylamine hydrobromide 1H NMR Spectrum.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1084297, this compound hydrobromide.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Sources
Distinguishing Bis(2-bromoethyl)amine from Aziridine Impurities by NMR
Executive Summary: The Criticality of Detection
Bis(2-bromoethyl)amine (BBEA) is a potent nitrogen mustard precursor often used in the synthesis of complex heterocycles and pharmaceutical intermediates. Its reactivity, however, is a double-edged sword. Under improper storage or reaction conditions (specifically neutral-to-basic pH), BBEA undergoes intramolecular cyclization to form aziridine species.
From a regulatory standpoint (ICH M7), these aziridine impurities are classified as DNA-reactive alkylating agents. They often fall into the "Cohort of Concern," requiring control limits significantly lower than standard mutagenic impurities (often <1.5 µ g/day ).
This guide provides a definitive, self-validating NMR protocol to distinguish the linear BBEA precursor from its cyclized aziridine impurities, leveraging the distinct magnetic environments of the strained three-membered ring.
Mechanistic Insight: The Root Cause of Impurity
To detect the impurity, one must understand its formation. The cyclization is driven by the Neighboring Group Participation (NGP) of the nitrogen lone pair.
The Cyclization Pathway
-
Linear State (Stable): In acidic conditions (e.g., HBr salt), the nitrogen is protonated (
), removing its nucleophilicity. The molecule remains linear. -
Activation: Upon neutralization (free base formation), the nitrogen lone pair attacks the
-carbon, displacing a bromide ion. -
Cyclization: This forms the highly reactive aziridinium ion , which can either react with nucleophiles or deprotonate to form the stable N-(2-bromoethyl)aziridine .
Visualization: Reaction Kinetics & Pathway
Figure 1: The pH-dependent cyclization pathway of this compound. Acidic conditions stabilize the linear salt, while basic conditions drive the formation of the genotoxic aziridine ring.
Comparative Analysis: Spectral Fingerprints
The differentiation relies on the dramatic shielding effect of the strained aziridine ring, which shifts protons and carbons significantly upfield compared to the linear analog.
Table 1: NMR Chemical Shift Comparison (1H & 13C)
Note: Shifts are approximate and solvent-dependent (typically CDCl₃ or D₂O).
| Feature | This compound (Linear) | N-(2-bromoethyl)aziridine (Cyclic) | Differentiation Key |
| 1H NMR: | Primary Indicator: Aziridine ring protons appear in the "aliphatic" region, far upfield of normal amines. | ||
| 1H NMR: | Less diagnostic due to potential overlap. | ||
| 13C NMR: | Ring strain shields aziridine carbons significantly. | ||
| Coupling Pattern | Distinct | Complex | Ring protons often show complex coupling due to rigidity. |
The "Diagnostic Gap"
The most reliable detection window is the
-
BBEA (Linear): Silent in this region (unless alkyl impurities exist).
-
Aziridine: Distinct signals at
~1.85 ppm and ~2.20 ppm (ring protons).
Experimental Protocol: Self-Validating Assay
To ensure accuracy, the sample preparation must prevent in situ cyclization during the analysis.
A. Solvent Selection Strategy
-
Recommended: D₂O with DCl or DMSO-d6 with trace acid .
-
Reasoning: Acidifying the solvent ensures the amine remains protonated (linear). If you detect aziridine signals in an acidified sample, they represent pre-existing impurities, not artifacts formed during dissolution.
-
-
Avoid: Pure CDCl₃ or Methanol-d4 without acid.
-
Risk:[1] The free base can cyclize in the NMR tube over time, leading to false positives or quantitation drift.
-
B. Step-by-Step Workflow
-
Sample Prep:
-
Weigh ~10-15 mg of BBEA salt.
-
Dissolve in 0.6 mL D₂O .
-
Self-Validation Step: Add 1 drop of DCl (or ensure pH < 3). This "freezes" the equilibrium.
-
-
Acquisition:
-
Run standard 1H NMR (min 16 scans).
-
Set relaxation delay (
) > 5 seconds to allow accurate integration of trace impurities.
-
-
Processing & Integration:
-
Reference the HDO peak (4.79 ppm) or TSP (0.0 ppm).
-
Integrate Reference: Set the linear
-Br triplet (~3.8 ppm, 4H) to 100.00. -
Integrate Target: Zoom into 1.5 – 2.5 ppm . Integrate any multiplets found here.
-
-
Calculation:
(Note: Adjust proton count divisor based on specific signal integration).
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow for separating genuine aziridine impurities from solvent artifacts or linear precursors.
Safety & Handling Warning
DANGER: Both this compound and its aziridine derivatives are potent alkylating agents. They are potential mutagens and blister agents.
-
Engineering Controls: Handle only in a functioning fume hood.
-
Decontamination: Quench spills or waste with 10% Sodium Thiosulfate solution (nucleophilic quench) before disposal. Do not use simple base, as this promotes aziridine formation.
References
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1][2]
-
Levins, P. L., & Papanastassiou, Z. B. (1965). A Proton Magnetic Resonance Study of N-Bis(2-haloethyl)amines. Journal of the American Chemical Society, 87(4), 826–831.
1.85 and 2.20). -
PubChem Compound Summary: 2-Bromoethylamine hydrobromide.[3] National Center for Biotechnology Information.
-
Gacek, M., & Undheim, K. (1977). N-Alkylation of Aziridines.[4] Acta Chemica Scandinavica. (Provides comparative 13C NMR data for N-substituted aziridines).
Sources
The Decisive Role of the Halogen in Aziridinium Ion Formation: A Comparative Guide to Dibromoethylamine and Dichloroethylamine Cyclization Rates
For Researchers, Scientists, and Drug Development Professionals
In the realm of nitrogen mustards, a class of potent alkylating agents with significant therapeutic applications, the rate of intramolecular cyclization to form the highly reactive aziridinium ion is a critical determinant of their biological activity and toxicity.[1][2] This guide provides an in-depth comparative analysis of the cyclization rates of two fundamental nitrogen mustard precursors: N,N-bis(2-bromoethyl)ethylamine (dibromoethylamine) and N,N-bis(2-chloroethyl)ethylamine (dichloroethylamine). Understanding the kinetic differences between these two compounds is paramount for the rational design of new therapeutics with optimized reactivity and selectivity.[3][4]
The central mechanistic event for nitrogen mustards is an intramolecular nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon bearing a halogen, leading to the expulsion of the halide ion and the formation of a strained, three-membered aziridinium ring.[2][5][6] This cation is a powerful electrophile that readily alkylates biological nucleophiles, most notably the N7 position of guanine in DNA, leading to cytotoxicity.[1][7]
The Halogen's Influence: A Tale of Two Leaving Groups
The primary differentiator governing the cyclization rates of dibromoethylamine and dichloroethylamine is the nature of the halogen atom, which functions as the leaving group in this intramolecular SN2 reaction. The fundamental principle at play is that a better leaving group will facilitate a faster reaction.
Experimental and theoretical evidence consistently demonstrates that bromide is a superior leaving group compared to chloride.[8][9] This can be attributed to several key factors:
-
Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability.[8] Weaker bases are more stable as anions and are therefore better at accommodating the negative charge they acquire upon departure. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br-) is a weaker base than the chloride ion (Cl-).[9]
-
Bond Strength: The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[8] A weaker bond requires less energy to cleave, resulting in a lower activation energy and a faster reaction rate.
-
Polarizability: Bromine is larger and more polarizable than chlorine.[8] Its larger electron cloud can better distribute and stabilize the developing negative charge in the transition state, further enhancing its ability to depart.[8]
Consequently, the rate of aziridinium ion formation is significantly faster for dibromoethylamine than for its chlorinated counterpart.
Quantitative Comparison of Cyclization Rates
While specific rate constants can vary depending on experimental conditions such as solvent and temperature, the general trend is a markedly faster cyclization for the bromo derivative.
| Compound | Leaving Group | Relative Cyclization Rate | Key Physicochemical Properties of Leaving Group |
| Dibromoethylamine | Bromide (Br-) | Faster | pKa of Conjugate Acid (HBr): ~ -9C-X Bond Dissociation Energy (CH3-X): ~ 293 kJ/mol |
| Dichloroethylamine | Chloride (Cl-) | Slower | pKa of Conjugate Acid (HCl): ~ -7C-X Bond Dissociation Energy (CH3-X): ~ 351 kJ/mol |
Note: The provided pKa and bond dissociation energy values are for illustrative purposes to highlight the trend. Actual values for the specific molecules may vary slightly.
The faster formation of the aziridinium ion from dibromoethylamine translates to a higher concentration of the active alkylating agent at any given time, leading to more rapid and potent biological effects.
Mechanistic Insights and Visualization
The intramolecular cyclization of haloethylamines is a classic example of an intramolecular SN2 reaction. The nitrogen atom acts as the internal nucleophile, attacking the γ-carbon and displacing the halide leaving group.
Caption: Comparative reaction pathways for the cyclization of dibromoethylamine and dichloroethylamine.
The transition state for this reaction involves the simultaneous formation of the C-N bond and the breaking of the C-X bond. Due to the superior leaving group ability of bromide, the activation energy for the transition state in the cyclization of dibromoethylamine is lower than that for dichloroethylamine, leading to a faster reaction rate (kBr > kCl).
Experimental Protocols for Measuring Cyclization Rates
The kinetics of aziridinium ion formation can be monitored using several established techniques. Below is a generalized protocol that can be adapted for specific experimental setups.
Potentiometric Titration
This method follows the release of the halide ion into the solution, which corresponds to the formation of the aziridinium ion.
Materials:
-
Dibromoethylamine or Dichloroethylamine hydrochloride
-
pH-stat or autotitrator
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Thermostated reaction vessel
-
Nitrogen gas supply
-
Deionized water
Procedure:
-
Prepare a dilute aqueous solution of the haloethylamine hydrochloride (e.g., 1-5 mM) in the thermostated reaction vessel.
-
Maintain a constant temperature (e.g., 25°C or 37°C).
-
Purge the solution with nitrogen to prevent interference from atmospheric CO2.
-
Initiate the reaction by adjusting the pH to a desired value (e.g., 7.4) with a small amount of NaOH.
-
The cyclization reaction will produce H+ ions. The pH-stat will automatically add standardized NaOH solution to maintain a constant pH.
-
Record the volume of NaOH added over time.
-
The rate of NaOH consumption is directly proportional to the rate of cyclization.
-
Calculate the first-order rate constant from the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to directly observe the disappearance of the starting material and the appearance of the aziridinium ion.
Materials:
-
Dibromoethylamine or Dichloroethylamine
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (optional)
Procedure:
-
Dissolve a known concentration of the haloethylamine in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the starting material.
-
Place the NMR tube in the spectrometer probe, which is maintained at a constant temperature.
-
Acquire spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the aziridinium ion.
-
Plot the concentration of the starting material versus time to determine the rate constant.
Caption: A generalized workflow for the experimental determination of haloethylamine cyclization rates.
Implications for Drug Development
The differential cyclization rates of dibromoethylamine and dichloroethylamine have profound implications for drug design and development:
-
Reactivity and Potency: Bromo-containing nitrogen mustards are generally more reactive and potent due to the faster formation of the cytotoxic aziridinium ion. This can be advantageous for achieving a rapid therapeutic effect.
-
Stability and Selectivity: The higher reactivity of bromo derivatives can also lead to lower stability and increased off-target toxicity. Chloro-containing mustards, with their slower cyclization rates, may offer a wider therapeutic window and improved selectivity, as they have a longer circulation time to reach the target tissue before activating.[1]
-
Prodrug Strategies: The slower activation of dichloroethylamine derivatives makes them more amenable to prodrug strategies, where the molecule is designed to be activated preferentially at the tumor site.[3]
Conclusion
The choice between a bromo or chloro leaving group in the design of nitrogen mustard-based therapeutics is a critical decision that directly impacts the rate of activation and, consequently, the pharmacological profile of the drug. Dibromoethylamine cyclizes significantly faster than dichloroethylamine due to the superior leaving group ability of bromide, a consequence of its lower basicity, weaker carbon-halogen bond, and greater polarizability. This fundamental understanding of reaction kinetics is essential for researchers and scientists in the field of drug development to rationally design and synthesize novel alkylating agents with optimized efficacy and safety profiles.
References
-
Ross SB. Pharmacokinetics of haloalkylamines: cyclization and distribution in blood in vitro and in vivo. J Pharm Pharmacol. 1975 May;27(5):322-8. Available from: [Link]
-
Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. Available from: [Link]
-
Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. PMC. Available from: [Link]
-
Better Leaving Group: Bromide VS Chloride. Reddit. Available from: [Link]
-
Dixit P, Jeyaseelan C, Gupta D. Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics -a Review. Amity University; 2022. Available from: [Link]
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC. Available from: [Link]
-
Leaving group. Wikipedia. Available from: [Link]
-
What Makes A Good Leaving Group?: - Ots (Better) - I - BR - CL - F - H20 (Worse). Scribd. Available from: [Link]
-
Cohen B, Van Artsdalen ER, Harris J. Reaction kinetics of aliphatic tertiary beta-chloroethylamines in dilute aqueous solution; the cyclization process. Semantic Scholar. Available from: [Link]
-
Illuminati G, Mandolini L, Masci B. Ring-closure reactions. Part 15. Solvent effects on cyclic aralkyl ether formation by intramolecular Williamson synthesis. Journal of the Chemical Society, Perkin Transactions 2. 1981;(11):1574-8. Available from: [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available from: [Link]
-
Ross SB, Johansson JG, Lindborg B, Dahlbom R. Cyclizing compounds. I. Tertiary N-(2-bromobenzyl)-N-haloalkylamines with adrenergic blocking action. Acta Pharm Suec. 1973 Mar;10(1):29-42. Available from: [Link]
-
Synthetic Applications of Aziridinium Ions. Encyclopedia.pub. Available from: [Link]
-
The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ACS Publications. Available from: [Link]
-
Intramolecular Substitution Reactions. Orgoreview. Available from: [Link]
-
Kinetics and Mechanism of Cyclization of Substituted 2-(Benzoylamino)alkanamides in Strongly Basic Medium. Collection of Czechoslovak Chemical Communications. Available from: [Link]
-
Synthetic Applications of Aziridinium Ions. PMC. Available from: [Link]
-
Jentsch N. Synthetic and Theoretical Studies for Cyclization Reactions to Form C-C and C-N Bonds. The University of Southern Mississippi; 2018. Available from: [Link]
-
Application of aziridinium ring opening for preparation of optically active diamine and triamine analogues. RSC Publishing. Available from: [Link]
-
Singh RK, Kumar S, Prasad DN, Bhardwaj TR. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. Eur J Med Chem. 2018 May 10;151:401-433. Available from: [Link]
-
Rowe T. Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. Available from: [Link]
-
Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Wiley Online Library. Available from: [Link]
-
Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. PMC. Available from: [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available from: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical Research International. Available from: [Link]
-
Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate. Available from: [Link]
-
Computational studies on the cyclization of polycyclic aromatic hydrocarbons in the synthesis of curved aromatic derivatives. PubMed. Available from: [Link]
-
Nitrogen mustard – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
Nitrogen Mustards As Anticancer Chemotherapies: Historic Perspective, Current Developments, And Future Trends. ResearchGate. Available from: [Link]
-
Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η. PMC. Available from: [Link]
-
Intramolecular Nucleophilic Substitution and Ring Closures. YouTube. Available from: [Link]
-
The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. ResearchGate. Available from: [Link]
-
Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. CORE. Available from: [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available from: [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available from: [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. Available from: [Link]
-
12.6 Substitution Reactions of Alcohols. YouTube. Available from: [Link]
-
Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes. PMC. Available from: [Link]
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validating purity of Bis(2-bromoethyl)amine using thin layer chromatography
Topic: Validating Purity of Bis(2-bromoethyl)amine Using Thin Layer Chromatography Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide
Executive Summary
This compound (often handled as the hydrobromide salt, CAS 43204-63-3) is a potent nitrogen mustard precursor used in the synthesis of heterocycles and chemotherapeutic agents.[1][2] Its validation presents a unique challenge: the molecule is dynamically unstable, prone to intramolecular cyclization into a reactive aziridinium ion even under mild conditions.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitation, it often fails to capture the transient kinetics of this decomposition due to column pressure and solvent interactions. This guide establishes Thin Layer Chromatography (TLC) not merely as a preliminary step, but as a superior, rapid-response tool for validating the functional integrity of this alkylating agent.
Safety & Handling (Critical)
WARNING: Vesicant & Alkylating Agent this compound is a nitrogen mustard analog. It acts as a powerful blister agent (vesicant) and DNA alkylator.
-
Engineering Controls: All operations must occur within a certified chemical fume hood.
-
Decontamination: Prepare a quench solution of 5% Sodium Thiosulfate or 10% Sodium Bicarbonate to neutralize spills immediately.
-
PPE: Double nitrile gloves are mandatory. The compound permeates standard latex instantly.
The Chemistry of Instability: Why Purity Drifts
To validate purity, one must understand the impurity profile. Unlike stable organic solids, this compound exists in an equilibrium that shifts based on pH and temperature.
The Decomposition Pathway:
-
Free Base Release: In solution (especially neutral/basic), the amine attacks the
-carbon. -
Aziridinium Formation: This generates a highly reactive, positively charged aziridinium ion (the active alkylating species).
-
Hydrolysis: Water opens the ring, leading to the inactive alcohol impurity (2-bromo-N-(2-hydroxyethyl)ethanamine).
Figure 1: The degradation cascade of nitrogen mustards. The Aziridinium ion is the pivot point for instability.
Comparative Analysis: TLC vs. Alternatives
Why choose TLC over HPLC or NMR for routine purity checks?
| Feature | TLC (Recommended) | HPLC (Reverse Phase) | 1H NMR |
| Stability Preservation | High. Separation occurs rapidly (minutes) on a dry phase, minimizing solution-state degradation. | Low. High pressure and aqueous mobile phases can force hydrolysis during the run, creating artifacts. | High. Non-destructive, but requires deuterated solvents that may catalyze cyclization (e.g., CDCl3 acidity). |
| Detection of Activity | Specific. Can use NBP stain (see below) to visualize only active alkylating agents. | Non-Specific. UV detection sees all aromatics/chromophores but cannot distinguish "active" vs "hydrolyzed" easily without MS. | Structural. Excellent for identifying the skeleton but poor for trace impurity quantification (<1%). |
| Contamination Risk | Zero. Disposable plates prevent cross-contamination of highly toxic residues. | High. Nitrogen mustards can bind irreversibly to columns/injectors, posing safety risks to future users. | Low. NMR tubes are contained, but breakage is a catastrophic safety event. |
Verdict: Use NMR for initial structural confirmation (Lot release). Use TLC for daily "point-of-use" validation and reaction monitoring.
Validated TLC Protocol
This protocol uses a "Dual-Visualization" strategy to confirm both the presence of the amine and its alkylating potential.
A. Stationary & Mobile Phase[3][4]
-
Stationary Phase: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase (Optimized): Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH
OH)-
Ratio: 90 : 10 : 1 (v/v/v)
-
Rationale: The ammonium hydroxide is critical. Without it, the amine salt will streak from the baseline due to interaction with silanol groups. The base deprotonates the salt, allowing the free amine to migrate as a compact spot.
-
B. Sample Preparation[1][3]
-
Dissolve 5 mg of the sample in 1 mL of Methanol .
-
Note: Avoid water or DMSO, which promote hydrolysis. Use immediately.
-
-
Spot 2
L onto the baseline.
C. Visualization (The Dual-Method)
Run two identical plates or split one plate in half.
Method 1: Ninhydrin (General Purity)
-
Target: All amines (Product + Impurities).
-
Procedure: Dip in Ninhydrin stain and heat at 110°C for 2-3 minutes.
-
Result:
-
Product: Dark Pink/Purple spot (Rf ~ 0.4 - 0.6 depending on exact humidity).
-
Impurities: Hydrolyzed alcohols often appear as lower Rf spots; Dimers appear near baseline.
-
Method 2: 4-(4-Nitrobenzyl)pyridine (NBP) (Activity Specific)
-
Target: Alkylating agents (The "Warhead"). This confirms the molecule is still reactive and hasn't fully hydrolyzed.
-
Procedure:
-
Spray/Dip with 5% NBP in acetone.
-
Heat at 110°C for 5 minutes.
-
Spray with 10% Piperidine (or NaOH) in water.
-
-
Result:
-
Active Nitrogen Mustard: Intense Blue/Violet spot.
-
Hydrolyzed Impurities: Colorless (No alkylating potential).
-
Data Interpretation & Troubleshooting
Use this table to interpret your TLC plate.
| Observation | Diagnosis | Corrective Action |
| Single Purple Spot (Ninhydrin) + Blue Spot (NBP) | High Purity. The material is intact and active. | Proceed with synthesis. |
| Streak from Baseline to Rf 0.5 | Salt Tailing. The mobile phase is not basic enough. | Add 0.5% more NH |
| Spot at Baseline (Rf < 0.1) | Polymerization/Dimer. Formation of piperazinium salts. | Recrystallize the starting material (usually from EtOH/IPA). |
| Ninhydrin (+), but NBP (-) | Dead Reagent. Complete hydrolysis has occurred. | Discard. The material has lost its alkylating bromide groups. |
Self-Validation (System Suitability)
To ensure the assay is working:
-
Positive Control: Spot the fresh starting material.
-
Negative Control: Spot Diethanolamine (the hydrolysis product). It should have a distinct (lower) Rf and fail the NBP test (no blue color).
Figure 2: The Dual-Visualization Workflow ensures both chemical identity and functional activity.
References
-
BenchChem. (2025).[1] Identifying and characterizing byproducts in 2-bromoethylamine synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound hydrobromide Safety Data Sheet (SDS). Retrieved from
-
National Institutes of Health (NIH). (2025). 2-Bromoethylamine hydrobromide - PubChem Compound Summary. Retrieved from
-
Reach Devices. (n.d.). TLC Stains and Visualization Methods. Retrieved from
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice.[5] Retrieved from
-
University of Liverpool. (n.d.). TLC Stains: Preparation and Use. Retrieved from
Sources
Safety Operating Guide
Bis(2-bromoethyl)amine: Safe Handling & Disposal Protocol
Executive Summary
Bis(2-bromoethyl)amine (often supplied as the hydrobromide salt, CAS 2576-47-8) is a potent nitrogen mustard analog . Unlike standard organic waste, it possesses bifunctional alkylating properties capable of cross-linking DNA, presenting severe mutagenic and vesicant (blister-causing) risks.
Critical Directive: Do NOT dispose of this compound down the drain or with standard solvent waste without prior deactivation.[1] The preferred disposal method is high-temperature incineration via a licensed hazardous waste contractor. Chemical quenching (neutralization) is reserved for surface decontamination, glassware cleaning, and spill remediation.
Hazard Pharmacophore & Risk Assessment
To handle this chemical safely, one must understand its mechanism of toxicity.
-
The Mechanism (Why it kills cells): In aqueous or physiological conditions, the 2-bromoethyl group undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion . This intermediate aggressively attacks nucleophilic centers on DNA (specifically the N-7 position of guanine), leading to interstrand cross-links that arrest replication.[2]
-
The Bromo-Advantage (and Risk): Bromine is a better leaving group than chlorine (found in traditional nitrogen mustards like mechlorethamine). Consequently, this compound cyclizes and reacts faster than its chloro-analogs, necessitating stricter handling controls.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Gloves | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield) | Alkylating agents can permeate standard nitrile. Double layers provide a breakthrough buffer. |
| Respiratory | Fume hood (Face velocity > 100 fpm) | Inhalation of dust/aerosol causes severe respiratory mucosal blistering. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Full protection against splashes; safety glasses are insufficient for vesicants. |
| Clothing | Tyvek® Lab Coat or impervious apron | Prevents fabric contamination and skin absorption. |
Decision Logic: Disposal vs. Deactivation
Use the following logic flow to determine the correct disposal route.
Figure 1: Operational decision tree for nitrogen mustard disposal. Note the explicit prohibition of bleach.
Chemical Neutralization Protocol (The Thiosulfate Method)
Scope: This protocol is for deactivating spills, cleaning glassware, or neutralizing small aliquots (<500 mg). Principle: Sodium thiosulfate acts as a "soft" nucleophile that out-competes biological targets. It attacks the aziridinium intermediate to form a non-toxic Bunte salt (organic thiosulfate).
Reagents Required[1][3][4][5][6]
-
Sodium Thiosulfate (
): Solid or 10% w/v solution. -
Solvent: Water (for HBr salt) or Ethyl Acetate (for free amine spills).
-
Verification Reagent: 4-(p-nitrobenzyl)pyridine (NBP).[3]
Step-by-Step Procedure
Step 1: Preparation of Quench Solution
Prepare a 10% Sodium Thiosulfate solution.
-
Recipe: Dissolve 100 g of sodium thiosulfate pentahydrate in 1 L of water.
-
Optimization: Adding a small amount of Sodium Bicarbonate (1%) helps buffer the solution, ensuring the amine remains in the free-base form which cyclizes (and thus quenches) faster.
Step 2: The Neutralization Reaction
-
Dissolution: If the waste is solid this compound HBr, dissolve it in a minimal amount of water. If it is the free base oil, dissolve in ethyl acetate or acetonitrile.
-
Addition: Slowly add the waste solution to the Quench Solution .
-
Ratio: Use at least 20 molar equivalents of thiosulfate per mole of amine.
-
Volume Rule of Thumb: For every 100 mg of this compound, use 20 mL of 10% Thiosulfate solution.
-
-
Incubation: Stir the mixture at room temperature for 24 hours .
-
Note: The reaction is not instantaneous.[4] The rate-limiting step is the formation of the aziridinium ion, which is then trapped by the thiosulfate.
-
Step 3: Verification (The "Self-Validating" Step)
Never assume neutralization is complete. You must test for residual alkylating activity.
-
Reagent: Prepare a 5% solution of 4-(p-nitrobenzyl)pyridine (NBP) in acetone.
-
Test: Take 1 mL of the quenched mixture. Add 0.5 mL of NBP solution. Heat at 70°C for 10 minutes.
-
Develop: Add 0.5 mL of 1M NaOH.
-
Result:
-
Blue/Purple Color: Alkylating agent still present.[5]
Add more thiosulfate and stir for another 24h. -
Colorless/Pale Yellow: Destruction complete.
-
Step 4: Final Disposal
Once validated, the resulting solution contains Bunte salts and excess thiosulfate.
-
Label the container: "Deactivated Nitrogen Mustard Waste - Contains Thiosulfate."
-
Dispose of via standard hazardous waste stream (do not pour down drain unless explicitly permitted by local wastewater authority).
Emergency Spill Response
In the event of a benchtop spill:
-
Evacuate & Isolate: Clear the immediate area.
-
PPE Up: Don double gloves, goggles, and respiratory protection.
-
Contain: Cover the spill with a generic absorbent (vermiculite or spill pads).
-
Deactivate:
-
Gently pour the 10% Sodium Thiosulfate solution over the absorbent.
-
Allow to sit for 30 minutes.
-
-
Cleanup: Scoop the wet absorbent into a hazardous waste bag.
-
Surface Clean: Wipe the surface 3 times with thiosulfate solution, followed by water.
References & Authority
The protocols above are derived from established industrial hygiene standards for alkylating agents.
-
Lunn, G., & Sansone, E. B. (1994).[6] Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons.[6] (The definitive source for chemical deactivation).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7]
-
International Agency for Research on Cancer (IARC). Nitrogen Mustards.[8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
Epstein, J., et al. (1955). "Use of 4-(p-nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry. Link
Sources
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- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
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- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uab.edu [uab.edu]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google ブックス [books.google.co.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2-bromoethyl)amine
Handling Bis(2-bromoethyl)amine, a potent alkylating agent, demands a meticulous and uncompromising approach to safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, and that begins with a comprehensive understanding of the materials we handle and the barriers we use to protect ourselves. This document is structured to provide not just a list of equipment, but a self-validating system of protocols grounded in established safety science.
The Core Hazard: Understanding this compound
This compound is a reactive chemical that poses significant health risks. Its hazardous properties stem from its structure as a bifunctional alkylating agent, similar in nature to nitrogen mustards. Alkylating agents can react with and damage DNA, which is why many are considered to have carcinogenic and mutagenic properties[1][2][3].
The primary routes of exposure are inhalation, skin contact, and ingestion[1][4][5]. The substance is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause severe skin, eye, and respiratory irritation[4][6][7][8][9]. Some evidence also suggests it may cause an allergic skin reaction[7][8]. Therefore, preventing any direct contact with the body is the principal goal of the PPE plan. All handling of this compound must be performed under the assumption that it is highly toxic and potentially carcinogenic.
The Essential Defense: Your Personal Protective Equipment (PPE) Plan
A risk-based approach is critical for selecting the appropriate level of PPE. The following table outlines the minimum required PPE for routine handling of small quantities within a certified chemical fume hood, as well as enhanced precautions for larger quantities or spill response.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Footwear |
| Routine Handling (Small Quantities in Fume Hood) | Chemical splash goggles conforming to ANSI Z87.1 standard[10]. A face shield should be worn over goggles if there is a significant splash hazard[10][11]. | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile)[10][12]. Outer gloves should be changed immediately upon contamination. | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for additional protection[12][13]. | All work must be conducted in a certified chemical fume hood to control vapor and dust exposure[4][14]. | Closed-toe shoes made of a non-porous material[10][12]. |
| Spill Cleanup / Handling Large Quantities | Chemical splash goggles and a full-face shield[1][10]. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Silver Shield®) over an inner pair of nitrile gloves[10]. | A chemical-resistant suit or coveralls with impervious clothing[1][13]. | A NIOSH-approved full-face respirator with organic vapor/acid gas cartridges and a P100 (HEPA) filter, or a Self-Contained Breathing Apparatus (SCBA)[1][11][12][15]. | Chemical-resistant boots[1][16]. |
Operational Protocols: A Step-by-Step Guide to Safety
The order in which you don (put on) and doff (take off) your PPE is as critical as the equipment itself. Incorrect procedures can lead to self-contamination.
Donning (Putting On) PPE Protocol
This sequence is designed to move from the least "contaminated" areas to the most, ensuring a clean and secure barrier.
-
Footwear and Lab Coat: Ensure your closed-toe shoes are on. Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Respiratory Protection (If Required): If a respirator is needed outside of a fume hood, perform a seal check as per manufacturer and institutional guidelines. This step must follow a formal fit test and medical clearance as required by OSHA[15].
-
Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves. The cuff of the outer glove should extend over the cuff of the lab coat sleeve to create a complete seal[17].
Doffing (Taking Off) PPE Protocol
This sequence is the reverse and is designed to contain contaminants and prevent them from touching your skin or street clothes. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves: This is the most contaminated item. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove, peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container[13][16].
-
Face Shield and Goggles: Remove the face shield (if used) by grasping the headband from behind your head. Remove goggles similarly, without touching the front surface. Place them in a designated area for decontamination.
-
Lab Coat/Gown: Unbutton the lab coat. Roll it down from your shoulders, touching only the inside. Turn the coat inside out as you remove it, keeping the contaminated exterior contained. Dispose of it in the appropriate hazardous waste stream.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds[4][16][17]. This is a critical final step.
Emergency Procedures and Disposal
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[4]. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If symptoms persist, seek medical attention[4].
Spill Response
For any spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill response and wearing the appropriate enhanced PPE should attempt to clean it up[1][18]. Small spills of solid material can be dampened with water to prevent dust formation before being carefully swept into a labeled waste container[1][12].
Disposal of Contaminated Materials
All PPE and materials that have come into contact with this compound are considered hazardous waste.
-
Gloves, Lab Coats, and other disposables: Must be placed in a clearly labeled, sealed hazardous waste container[13][19].
-
Chemical Waste: Unused chemical and contaminated solutions must be disposed of according to federal, state, and local environmental regulations. Never pour this chemical down the drain[4][13][18][19].
Visualization of Safety Workflow
The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for PPE Selection, Use, and Disposal when handling this compound.
This guide provides a foundational framework for the safe handling of this compound. Adherence to these protocols, combined with a vigilant and proactive safety culture, is the best defense against the inherent risks of this compound. Always consult your institution's specific Chemical Hygiene Plan and Standard Operating Procedures before beginning work.
References
-
This compound hydrobromide | CAS#:43204-63-3 | Chemsrc. (n.d.). Chemsrc. Retrieved March 7, 2024, from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2020, July 17). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Colorado Boulder. Retrieved March 7, 2024, from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2023, November 13). American Laboratory Trading. Retrieved March 7, 2024, from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager. Retrieved March 7, 2024, from [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Shealy Consulting, LLC. Retrieved March 7, 2024, from [Link]
-
Safety Data Sheet - MP Biomedicals. (2017, July 12). MP Biomedicals. Retrieved March 7, 2024, from [Link]
-
material safety data sheet - 2-bromoethylamine hydrobromide - Oxford. (n.d.). Oxford Lab Fine Chem. Retrieved March 7, 2024, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2021, September 23). Thermo Fisher Scientific. Retrieved March 7, 2024, from [Link]
-
NIOSH Table 1,2 & 3 - Environmental Health & Safety. (2019, March 11). University of Tennessee Health Science Center. Retrieved March 7, 2024, from [Link]
-
2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS - Loba Chemie. (2016, May 12). Loba Chemie. Retrieved March 7, 2024, from [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014. (2014). Centers for Disease Control and Prevention. Retrieved March 7, 2024, from [Link]
-
Safe Handling of Hazardous Drugs October 2, 2020 UPDATE - COVID-19. (2020, October 2). DKBmed. Retrieved March 7, 2024, from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29). OSHA. Retrieved March 7, 2024, from [Link]
-
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings - Paho.org. (n.d.). Pan American Health Organization. Retrieved March 7, 2024, from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
